Diphemanil methyl sulfate
Beschreibung
DIPHEMANIL METHYLSULFATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREMLQBSKCSNNH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022948 | |
| Record name | Diphemanil methylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-97-5 | |
| Record name | Diphemanil methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphemanil methylsulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphemanil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphemanil methylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphemanil metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHEMANIL METHYLSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2ZG23MGYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diphemanil Methylsulfate: A Technical Guide to its Primary Receptor Target
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the primary receptor target of Diphemanil methylsulfate, a quaternary ammonium anticholinergic agent. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacological and related studies.
Executive Summary
Diphemanil methylsulfate functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] By blocking the action of the endogenous neurotransmitter acetylcholine, it effectively inhibits parasympathetic nerve stimulation.[1][4] While it is understood to act on the family of muscarinic receptors, literature suggests a primary interaction with the M3 muscarinic receptor subtype .[1] This guide synthesizes the available information on its mechanism of action, details the experimental protocols for receptor binding assays, and illustrates the relevant signaling pathways.
Primary Receptor Target and Mechanism of Action
Diphemanil methylsulfate is classified as a muscarinic receptor antagonist.[1][2][3][4] Its therapeutic effects, such as reducing secretions and smooth muscle spasms, are achieved by competitively blocking the binding of acetylcholine to muscarinic receptors on effector cells.[1][4] This antagonism is not absolute and the degree of effect is dependent on the concentration of the drug.
Quantitative Data on Receptor Binding Affinity
A thorough review of the scientific literature did not yield specific quantitative binding data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), for Diphemanil methylsulfate across the M1, M2, M3, M4, and M5 muscarinic receptor subtypes. To provide a framework for the type of data required for a complete receptor selectivity profile, the following table structure is presented. Future research would be necessary to populate this table with experimental values for Diphemanil methylsulfate.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Inhibition Constant (Ki) [nM] | Reference |
| M1 | e.g., [³H]-Pirenzepine | e.g., Human recombinant | Data not available | |
| M2 | e.g., [³H]-AF-DX 384 | e.g., Human recombinant | Data not available | |
| M3 | e.g., [³H]-4-DAMP | e.g., Human recombinant | Data not available | |
| M4 | e.g., [³H]-Himbacine | e.g., Human recombinant | Data not available | |
| M5 | e.g., [³H]-NMS | e.g., Human recombinant | Data not available |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like Diphemanil methylsulfate is typically achieved through competitive radioligand binding assays. The following is a generalized protocol that would be employed to determine the Ki values for Diphemanil methylsulfate at each muscarinic receptor subtype.
Objective
To determine the binding affinity (Ki) of Diphemanil methylsulfate for the human M1, M2, M3, M4, and M5 muscarinic acetylcholine receptors.
Materials
-
Cell Membranes: Membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A subtype-selective or non-selective muscarinic antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]) (e.g., [³H]-N-Methylscopolamine, [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3).
-
Test Compound: Diphemanil methylsulfate.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., Atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Methodology
-
Membrane Preparation:
-
Homogenize cells expressing the specific muscarinic receptor subtype in cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of Diphemanil methylsulfate to the appropriate wells.
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add the radioligand and a saturating concentration of the non-labeled antagonist (e.g., Atropine).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Diphemanil methylsulfate concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Diphemanil methylsulfate that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways
Diphemanil methylsulfate, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine. The primary target, the M3 receptor, is a Gq-coupled receptor.
Figure 1. M3 Muscarinic Receptor Signaling Pathway Blockade.
The diagram above illustrates the Gq-coupled signaling cascade initiated by acetylcholine binding to the M3 receptor. Diphemanil methylsulfate competitively antagonizes acetylcholine at this receptor, thereby inhibiting the downstream signaling events that lead to cellular responses such as smooth muscle contraction and glandular secretion.
Figure 2. Radioligand Binding Assay Workflow.
This flowchart outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like Diphemanil methylsulfate for its target receptor.
Conclusion
Diphemanil methylsulfate is a muscarinic receptor antagonist with a primary, though not fully quantified, selectivity for the M3 subtype. Its mechanism of action involves the competitive inhibition of acetylcholine, leading to the attenuation of parasympathetic responses. While direct quantitative binding data across all muscarinic receptor subtypes is currently lacking in the public literature, the established methodologies of radioligand binding assays provide a clear path for obtaining this crucial information. Further research to delineate the complete binding profile of Diphemanil methylsulfate will be invaluable for a more precise understanding of its pharmacology and for the development of more selective therapeutic agents.
References
- 1. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors: what we know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of three muscarinic receptor subtypes in rat lung using binding studies with selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Diphemanil Methylsulfate: An In Vitro Technical Guide to its Muscarinic Antagonist Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Diphemanil Methylsulfate and Muscarinic Receptors
Diphemanil methylsulfate is a competitive antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system.[1] These receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.
-
M1, M3, and M5 receptors typically couple through Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
M2 and M4 receptors primarily couple through Gαi/o proteins, inhibiting adenylyl cyclase, which decreases cyclic adenosine monophosphate (cAMP) levels, and modulating ion channels.
The therapeutic and side-effect profile of a muscarinic antagonist is determined by its affinity and selectivity for these receptor subtypes. Therefore, a thorough in vitro characterization is a critical step in drug development.
Quantitative Data Summary
A comprehensive understanding of the binding affinity and functional potency of diphemanil methylsulfate at each muscarinic receptor subtype is essential. The following tables provide a structured template for summarizing such quantitative data. Note: Specific experimental values for diphemanil methylsulfate are not consistently available in publicly accessible literature; these tables serve as a template for data organization.
Table 1: Receptor Binding Affinity of Diphemanil Methylsulfate at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Kᵢ (nM) | Hill Slope (n_H) | Assay Conditions |
| M1 | [³H]-NMS | CHO or HEK293 cells, 25°C | ||
| M2 | [³H]-NMS | CHO or HEK293 cells, 25°C | ||
| M3 | [³H]-NMS | CHO or HEK293 cells, 25°C | ||
| M4 | [³H]-NMS | CHO or HEK293 cells, 25°C | ||
| M5 | [³H]-NMS | CHO or HEK293 cells, 25°C | ||
| Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. | ||||
| [³H]-NMS (N-methylscopolamine) is a commonly used non-selective muscarinic antagonist radioligand. |
Table 2: Functional Antagonism of Diphemanil Methylsulfate at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Agonist | Functional Assay | IC₅₀ (nM) | pA₂ | Schild Slope |
| M1 | Carbachol | Calcium Mobilization | |||
| M2 | Carbachol | cAMP Inhibition | |||
| M3 | Carbachol | Calcium Mobilization | |||
| M4 | Carbachol | cAMP Inhibition | |||
| M5 | Carbachol | Calcium Mobilization | |||
| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. | |||||
| pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of antagonist potency. | |||||
| A Schild slope of 1 is indicative of competitive antagonism. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize a muscarinic antagonist such as diphemanil methylsulfate.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Kᵢ) of a compound for a specific receptor subtype. These assays involve the competition between the unlabeled test compound (diphemanil methylsulfate) and a radiolabeled ligand for binding to the receptor.
3.1.1. Membrane Preparation
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Harvesting: Harvest cells when they reach 80-90% confluency.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend in a suitable buffer for storage at -80°C. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
3.1.2. Competitive Binding Assay Protocol
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding (NSB): Radioligand, cell membranes, and a high concentration of a non-labeled, potent muscarinic antagonist (e.g., 10 µM atropine).
-
Competition: Radioligand, cell membranes, and varying concentrations of diphemanil methylsulfate.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3.1.3. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the diphemanil methylsulfate concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the cellular response induced by an agonist.
3.2.1. Calcium Mobilization Assay (for M1, M3, M5 Receptors)
-
Cell Plating: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of diphemanil methylsulfate to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol, typically the EC₈₀ concentration) to all wells.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Generate concentration-response curves for diphemanil methylsulfate's inhibition of the agonist-induced calcium signal and determine the IC₅₀ value.
3.2.2. cAMP Inhibition Assay (for M2, M4 Receptors)
-
Cell Treatment: Treat cells expressing the M2 or M4 receptor subtype with varying concentrations of diphemanil methylsulfate.
-
Adenylyl Cyclase Stimulation: Stimulate adenylyl cyclase with forskolin.
-
Agonist Addition: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to inhibit the forskolin-stimulated cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Determine the IC₅₀ of diphemanil methylsulfate for the reversal of agonist-induced inhibition of cAMP production.
3.2.3. Schild Analysis for Determining pA₂
To determine the pA₂ value and confirm the mechanism of antagonism (competitive vs. non-competitive), a Schild analysis is performed.[2]
-
Agonist Dose-Response Curves: Generate full concentration-response curves for a muscarinic agonist (e.g., carbachol) in the absence and presence of several fixed concentrations of diphemanil methylsulfate.
-
Dose Ratio Calculation: For each concentration of diphemanil methylsulfate, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.
-
Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of diphemanil methylsulfate on the x-axis.
-
pA₂ and Slope Determination: Perform a linear regression on the Schild plot. The x-intercept is the pA₂ value. A slope that is not significantly different from 1.0 indicates competitive antagonism.
Visualizations
Signaling Pathways
Caption: Muscarinic Receptor G-protein Signaling Pathways.
Experimental Workflows
Caption: In Vitro Assay Workflows.
Conclusion
The in vitro characterization of diphemanil methylsulfate as a muscarinic antagonist requires a systematic approach employing both radioligand binding and functional assays. The protocols and data presentation formats outlined in this guide provide a robust framework for determining its affinity and potency at each of the five muscarinic receptor subtypes. While existing literature suggests a preference for the M3 receptor, comprehensive quantitative data from standardized in vitro assays are necessary to fully elucidate its selectivity profile and to better predict its therapeutic potential and possible side effects. The application of these detailed methodologies will enable researchers to generate high-quality, comparable data, contributing to a more complete understanding of the pharmacology of diphemanil methylsulfate.
References
Pharmacological Profile of Diphemanil Methylsulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent with a history of use in conditions characterized by hypersecretion and smooth muscle spasm. As a muscarinic receptor antagonist, it competitively inhibits the action of acetylcholine, a key neurotransmitter of the parasympathetic nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of Diphemanil methylsulfate, summarizing its mechanism of action, pharmacodynamics, and pharmacokinetics. This document is intended to serve as a resource for researchers and professionals involved in drug development and pharmacological sciences by presenting available data, outlining relevant experimental methodologies, and visualizing its mechanism of action.
Introduction
Diphemanil methylsulfate, also known as Prantal, is a synthetic anticholinergic compound.[1] Structurally, it is a quaternary ammonium salt, a characteristic that influences its absorption and distribution.[2] Its primary therapeutic effects stem from its ability to block muscarinic acetylcholine receptors, leading to a reduction in glandular secretions and smooth muscle contractility.[3][4] Historically, it has been utilized in the management of peptic ulcers and hyperhidrosis.[1] This guide delves into the technical aspects of its pharmacology to provide a detailed understanding for scientific and research applications.
Mechanism of Action & Pharmacodynamics
The antagonism of M3 receptors, located on smooth muscle cells and glandular tissue, is believed to be the primary mechanism for its therapeutic effects.[6] Blockade of these receptors leads to:
-
Reduced Gastric Acid Secretion: Inhibition of acetylcholine's stimulatory effect on parietal cells in the stomach.
-
Decreased Salivation and Sweat Production: Blockade of muscarinic receptors in the salivary and sweat glands.[4]
-
Smooth Muscle Relaxation: Antagonism of acetylcholine-induced contraction in the gastrointestinal tract, bronchioles, and other smooth muscles.[3]
Some anticholinergic agents, particularly quaternary ammonium compounds, can also exhibit ganglionic blocking activity by acting on nicotinic acetylcholine receptors in autonomic ganglia. However, specific quantitative data on the ganglionic blocking potency of Diphemanil methylsulfate is not well-documented in the available literature.
Signaling Pathway
The binding of acetylcholine to M1, M3, and M5 muscarinic receptors typically activates a Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in a physiological response, such as smooth muscle contraction or glandular secretion. Diphemanil methylsulfate, by blocking the receptor, inhibits this signaling pathway.
Pharmacokinetics
The pharmacokinetic profile of Diphemanil methylsulfate has been evaluated in healthy adults and infants. As a quaternary ammonium compound, its absorption from the gastrointestinal tract is generally poor.
Quantitative Pharmacokinetic Data
| Parameter | Adult (Oral)[7] | Infant (Oral)[8][9] |
| Dose | Not specified | 3 mg/kg |
| Time to Peak Plasma Concentration (tmax) | 2 to 4 hours | 3.9 ± 2.3 hours |
| Mean Half-life (t½) | 8.35 hours | 8.6 ± 2.4 hours |
| Urinary Recovery (48h) | 0.6 to 7.4% of dose | Not reported |
| Renal Clearance | Not reported | High (0.3 L/h/kg) |
Data are presented as mean ± standard deviation where available.
The low urinary recovery of the parent drug suggests low bioavailability.[7] The high renal clearance observed in infants suggests that the drug is excreted by both glomerular filtration and tubular secretion.[9]
Experimental Protocols
Detailed experimental protocols from the original studies on Diphemanil methylsulfate are not extensively available. However, based on standard pharmacological techniques, the following methodologies are relevant for assessing its pharmacological profile.
Radioreceptor Binding Assay for Muscarinic Receptor Affinity
This assay is used to determine the binding affinity of a compound to specific receptors.
Methodology:
-
Receptor Source: A tissue homogenate rich in muscarinic receptors (e.g., rodent brain, smooth muscle) or a cell line recombinantly expressing a specific muscarinic receptor subtype is prepared.
-
Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine) is used.
-
Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Diphemanil methylsulfate).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A strip of smooth muscle tissue (e.g., guinea pig ileum, bladder detrusor) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Tension Recording: The muscle strip is connected to an isometric force transducer to record changes in tension.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol, acetylcholine) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Diphemanil methylsulfate for a predetermined period.
-
Repeat Agonist Curve: The concentration-response curve for the agonist is repeated in the presence of Diphemanil methylsulfate.
-
Data Analysis: The rightward shift of the agonist concentration-response curve is used to determine the potency of the antagonist, often expressed as a pA2 value. A reduction in the maximum response to the agonist can indicate non-competitive antagonism.
Quantification in Biological Matrices
While older studies utilized gas-exchange chromatography, a more modern and sensitive method for quantifying Diphemanil methylsulfate in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: Plasma samples are treated to precipitate proteins (e.g., with acetonitrile) and extract the drug. An internal standard is added for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug is separated from other plasma components on a reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for Diphemanil methylsulfate and the internal standard, providing high selectivity and sensitivity.
-
Quantification: A calibration curve is constructed using standards of known concentrations to determine the concentration of Diphemanil methylsulfate in the unknown samples.
Adverse Effects & Toxicology
The adverse effects of Diphemanil methylsulfate are primarily extensions of its anticholinergic properties. These can include:
Due to its quaternary ammonium structure, Diphemanil methylsulfate is less likely to cross the blood-brain barrier compared to tertiary amine anticholinergics, potentially resulting in a lower incidence of central nervous system side effects such as confusion or delirium.
Conclusion
Diphemanil methylsulfate is a peripherally acting muscarinic antagonist with established anticholinergic effects. Its pharmacological profile is characterized by the inhibition of smooth muscle contraction and glandular secretion, primarily through the blockade of M3 muscarinic receptors. Its pharmacokinetic properties are influenced by its quaternary ammonium structure, leading to poor oral absorption. While quantitative data on its receptor binding affinity and dose-response relationships are limited in the contemporary scientific literature, the established methodologies outlined in this guide provide a framework for further investigation. This technical guide serves as a foundational resource for researchers and professionals, summarizing the core pharmacological characteristics of Diphemanil methylsulfate and highlighting areas where further research could provide a more complete understanding of its molecular interactions and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trospium chloride: an anticholinergic quaternary ammonium compound for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative quantitative studies on cholinolytic agents. I. Atropine and methylatropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. asdlib.org [asdlib.org]
- 7. Comparative quantitative studies on cholinolytics. 3. The action of propanteline, methanteline, oxyphenonium and diphemanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Trospium chloride: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anticholinergic Properties of Diphemanil Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action
Diphemanil methylsulfate exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[1] As a quaternary ammonium salt, its structure contributes to its peripheral selectivity and reduced ability to cross the blood-brain barrier. The primary therapeutic actions of Diphemanil methylsulfate are a consequence of its antagonism at M3 muscarinic receptors, which are predominantly located on smooth muscle cells and glandular tissues.
Muscarinic Receptor Antagonism
By binding to muscarinic receptors without activating them, Diphemanil methylsulfate prevents ACh-mediated downstream signaling. This leads to a range of physiological effects, including:
-
Relaxation of Smooth Muscle: Inhibition of M3 receptors in the gastrointestinal tract, bronchioles, and other organs leads to muscle relaxation.
-
Reduced Glandular Secretion: Blockade of M3 receptors in salivary, sweat, and gastric glands results in decreased secretions.
Data Presentation
Specific quantitative data on the binding affinity (Ki) or functional inhibitory concentration (IC50) of Diphemanil methylsulfate for muscarinic receptor subtypes are not extensively reported in publicly accessible literature. However, pharmacokinetic data from a study in healthy male volunteers provides some insight into its absorption and elimination characteristics.[2] For comparative context, representative binding affinities for other common anticholinergic agents are included.
| Parameter | Value | Species | Reference |
| Pharmacokinetics of Diphemanil Methylsulfate (Oral Administration) | |||
| Time to Maximum Concentration (tmax) | 2 to 4 hours | Human | [2] |
| Mean Half-life (t½) | 8.35 hours | Human | [2] |
| Urinary Recovery (48h) | 0.6 to 7.4% of administered dose | Human | [2] |
| Comparative Muscarinic Receptor Affinities (pKi) | |||
| Atropine | |||
| M1 Receptor | 8.9 - 9.2 | Various | |
| M2 Receptor | 9.0 - 9.3 | Various | |
| M3 Receptor | 9.1 - 9.4 | Various | |
| M4 Receptor | 8.9 - 9.2 | Various | |
| M5 Receptor | 8.8 - 9.1 | Various | |
| Ipratropium | |||
| M1 Receptor | 8.9 | Human | |
| M2 Receptor | 9.1 | Human | |
| M3 Receptor | 9.3 | Human |
Note: The comparative pKi values are provided as a general reference and are compiled from various sources. The absence of specific binding data for Diphemanil methylsulfate highlights a gap in the current publicly available research.
Experimental Protocols
The following protocols describe standard methodologies used to characterize the anticholinergic properties of a compound like Diphemanil methylsulfate.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
4.1.1 Materials
-
Receptor Source: Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M3 receptors).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific Binding Control: A high concentration of a non-labeled, potent muscarinic antagonist (e.g., 1 µM atropine).
-
Test Compound: Diphemanil methylsulfate, prepared in a series of dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
4.1.2 Procedure
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and the non-specific binding control (atropine).
-
Competitive Binding: Radioligand, membrane preparation, and varying concentrations of Diphemanil methylsulfate.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4.1.3 Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Functional Antagonism Assay (Schild Analysis)
This protocol determines the potency of a competitive antagonist (pA2 value) by measuring its ability to shift the concentration-response curve of an agonist.
4.2.1 Materials
-
Isolated Tissue Preparation: A smooth muscle tissue known to express the target muscarinic receptor, such as guinea pig ileum or trachea, mounted in an organ bath.
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Agonist: A stable muscarinic agonist, such as carbachol or acetylcholine.
-
Antagonist: Diphemanil methylsulfate.
-
Data Acquisition System: To record isometric contractions of the tissue.
4.2.2 Procedure
-
Tissue Equilibration: Allow the mounted tissue to equilibrate in the organ bath under a resting tension until a stable baseline is achieved.
-
Control Agonist Concentration-Response Curve: Cumulatively add the agonist to the organ bath in increasing concentrations and record the contractile response to generate a control concentration-response curve.
-
Washout: Thoroughly wash the tissue with PSS to return to the baseline resting tension.
-
Antagonist Incubation: Add a known concentration of Diphemanil methylsulfate to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes).
-
Second Agonist Concentration-Response Curve: In the continued presence of the antagonist, generate a second agonist concentration-response curve.
-
Repeat: Repeat steps 3-5 with increasing concentrations of the antagonist.
4.2.3 Data Analysis
-
For each concentration of the antagonist, calculate the dose ratio (r), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[3][4][5][6][7] A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[3][4][7]
Visualization of Signaling Pathways and Workflows
M3 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the M3 muscarinic receptor and the point of inhibition by Diphemanil methylsulfate.
Caption: M3 Muscarinic Receptor Signaling Cascade and Point of Antagonism by Diphemanil Methylsulfate.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Logical Relationship for Schild Analysis
The following diagram illustrates the logical flow and relationship of components in a Schild analysis for determining the pA2 value of a competitive antagonist.
Caption: Logical Flow of a Schild Analysis for Competitive Antagonism.
References
- 1. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of diphemanil methylsulphate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Diphemanil Methylsulfate for Basic Research in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] Primarily targeting the M3 receptor subtype, it effectively blocks the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1] This antagonism leads to a reduction in glandular secretions and the relaxation of smooth muscle.[5] Consequently, Diphemanil methylsulfate has been investigated for its therapeutic potential in conditions characterized by hypersecretion and smooth muscle spasms. This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and detailed protocols for its investigation in a basic research setting.
Core Pharmacology and Mechanism of Action
Diphemanil methylsulfate is a synthetic antimuscarinic agent.[2] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors.[5] While it is known to act on various muscarinic receptors, it is reported to have a principal binding action on the M3 receptor subtype.[1]
The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various physiological responses, including smooth muscle contraction and glandular secretion.
By competitively binding to the M3 receptor, Diphemanil methylsulfate prevents acetylcholine from initiating this cascade, thereby inhibiting downstream signaling and the associated physiological effects.
Quantitative Pharmacological Data
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | 1.1 | 1.7 | 1.4 | 1.1 | 1.7 |
| Ipratropium | 2.0 | 3.3 | 1.7 | 2.0 | 2.5 |
| Tiotropium | 1.8 | 3.5 | 0.6 | 1.3 | 2.2 |
| Darifenacin | 13 | 68 | 4.5 | 50 | 25 |
| Pirenzepine | 16 | 430 | 240 | 110 | 320 |
Note: The data in this table is for comparative purposes and represents typical values from various sources. Actual values may vary depending on the experimental conditions.
Signaling Pathway
The following diagram illustrates the signaling pathway of the M3 muscarinic receptor and the inhibitory action of Diphemanil methylsulfate.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of Diphemanil methylsulfate for a specific muscarinic receptor subtype.
Experimental Workflow:
Detailed Methodology:
-
Materials:
-
Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Diphemanil methylsulfate.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of Diphemanil methylsulfate in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-NMS (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Atropine (1 µM), [³H]-NMS, and cell membranes.
-
Competition: Diphemanil methylsulfate (at varying concentrations), [³H]-NMS, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Diphemanil methylsulfate concentration.
-
Determine the IC50 value (the concentration of Diphemanil methylsulfate that inhibits 50% of specific [³H]-NMS binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of Diphemanil methylsulfate to inhibit agonist-induced increases in intracellular calcium in cells expressing the M3 receptor.
Experimental Workflow:
Detailed Methodology:
-
Materials:
-
HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Diphemanil methylsulfate.
-
Muscarinic agonist (e.g., Carbachol).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Seed the M3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of Diphemanil methylsulfate to the wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the Diphemanil methylsulfate concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
Diphemanil methylsulfate serves as a valuable pharmacological tool for the study of muscarinic M3 receptor function. Its properties as a quaternary ammonium compound also make it an interesting subject for studies on drug absorption and distribution. The experimental protocols provided in this guide offer a robust framework for characterizing the binding and functional activity of Diphemanil methylsulfate and similar muscarinic antagonists. Further research to elucidate its precise binding affinities across all muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile and selectivity.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Diphemanil Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent recognized for its therapeutic applications stemming from its action as a muscarinic receptor antagonist. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. A plausible synthetic pathway is detailed, based on the principles of the Wittig reaction, alongside a summary of its key chemical and pharmacological characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of anticholinergic compounds.
Chemical Properties
Diphemanil methylsulfate, with the IUPAC name 4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate, is a quaternary ammonium salt. Its structure confers a permanent positive charge, which influences its absorption and distribution within the body.
| Property | Value |
| Molecular Formula | C₂₁H₂₇NO₄S |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 62-97-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Synthesis of Diphemanil Methylsulfate
A definitive, detailed experimental protocol for the synthesis of Diphemanil methylsulfate is not extensively documented in publicly available literature. However, a plausible and chemically sound synthetic route can be proposed based on the well-established Wittig reaction. This multi-step synthesis would involve the preparation of a phosphonium ylide from a piperidine derivative, followed by its reaction with benzophenone.
Proposed Synthetic Pathway
The overall proposed synthesis is a three-step process:
-
N-methylation of 4-Piperidone: Commercially available 4-piperidone is N-methylated to yield 1-methyl-4-piperidone.
-
Quaternization and Halogenation: 1-methyl-4-piperidone is quaternized and subsequently halogenated to form a key intermediate, 1,1-dimethyl-4-halopiperidinium salt.
-
Wittig Reaction: The piperidinium salt is converted to the corresponding phosphonium ylide, which then reacts with benzophenone to yield Diphemanil, followed by counter-ion exchange to give Diphemanil methylsulfate.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 1-Methyl-4-piperidone
-
Reaction: 4-Piperidone is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield 1-methyl-4-piperidone.
-
Illustrative Protocol: To a solution of 4-piperidone (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), is added a non-nucleophilic base such as potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then heated to a moderate temperature (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.
Step 2: Synthesis of 1,1-Dimethyl-4-oxopiperidinium Iodide
-
Reaction: 1-Methyl-4-piperidone is further methylated (quaternized) using an excess of a methylating agent.
-
Illustrative Protocol: 1-Methyl-4-piperidone (1 equivalent) is dissolved in a polar aprotic solvent like acetone or acetonitrile. An excess of methyl iodide (2-3 equivalents) is added, and the mixture is stirred at room temperature. The quaternary ammonium salt, being less soluble, will precipitate out of the solution over time. The reaction can be left to stir for 24-48 hours to ensure complete conversion. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield 1,1-dimethyl-4-oxopiperidinium iodide.
Step 3: Synthesis of Diphemanil Iodide via Wittig Reaction
-
Reaction: This step involves the preparation of the corresponding phosphonium ylide from a precursor, which then reacts with benzophenone. A more direct approach mentioned in the literature is a formal Wittig olefination of benzophenone and 1,1-dimethyl-4-bromopiperidinium methylsulfate. A plausible Wittig-type reaction is outlined below.
-
Illustrative Protocol for Wittig Reagent Preparation: (Chloromethyl)triphenylphosphonium chloride (1 equivalent) is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (1 equivalent) is added dropwise, leading to the formation of the ylide (a color change is typically observed).
-
Illustrative Protocol for the Wittig Reaction: To the freshly prepared ylide solution at -78 °C, a solution of 1,1-dimethyl-4-oxopiperidinium iodide (1 equivalent) in dry THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield Diphemanil iodide.
Step 4: Counter-ion Exchange to Diphemanil Methylsulfate
-
Reaction: The iodide salt is converted to the methylsulfate salt.
-
Illustrative Protocol: Diphemanil iodide is dissolved in a suitable solvent, and a solution of silver methylsulfate is added. The insoluble silver iodide precipitates out of the solution, which can be removed by filtration. The filtrate containing Diphemanil methylsulfate is then concentrated under reduced pressure to yield the final product.
Mechanism of Action and Signaling Pathway
Diphemanil methylsulfate is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1] It exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to these receptors.[2][3] While it acts on various muscarinic receptor subtypes, its therapeutic effects in conditions like peptic ulcers and hyperhidrosis are primarily attributed to its antagonism of the M3 subtype.[3][4][5]
The M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to the Gq family of G-proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and glandular secretion.
By blocking the M3 receptor, Diphemanil methylsulfate prevents this signaling cascade, leading to smooth muscle relaxation and a reduction in secretions from glands such as those in the stomach and sweat glands.[2][3]
Visualization of the M3 Receptor Signaling Pathway
Caption: M3 Receptor Signaling Pathway and its Inhibition by Diphemanil Methylsulfate.
Pharmacological Data
Receptor Binding Affinity
| Compound | M₁ Receptor Ki (nM) | M₂ Receptor Ki (nM) | M₃ Receptor Ki (nM) | M₄ Receptor Ki (nM) | M₅ Receptor Ki (nM) |
| Atropine | 1.1 | 5.5 | 1.4 | 1.1 | 2.5 |
| Ipratropium | 2.9 | 2.0 | 1.7 | - | - |
| Darifenacin | 12 | 62 | 5.0 | 45 | 12 |
| Oxybutynin | 3.2 | 100 | 6.3 | - | - |
| Tolterodine | 1.9 | 19 | 2.3 | - | - |
| Note: The data presented in this table are for illustrative purposes and are derived from various literature sources. The absence of data for Diphemanil methylsulfate highlights a gap in the publicly available information. |
Pharmacokinetics
Pharmacokinetic studies in humans have shown that Diphemanil methylsulfate is slowly absorbed after oral administration, with low bioavailability.
| Parameter | Value (in healthy adults) |
| Time to Peak Plasma Concentration (tmax) | 2 to 4 hours[6] |
| Elimination Half-life (t½) | Approximately 8.35 hours[6] |
| Urinary Excretion (48h) | 0.6 to 7.4% of administered dose[6] |
| Bioavailability | Low[6] |
Conclusion
References
- 1. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 3. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
Understanding the Structure-Activity Relationship of Diphemanil Methylsulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Diphemanil Methylsulfate
Diphemanil methylsulfate, chemically known as 4-diphenylmethylene-1,1-dimethylpiperidinium methylsulfate, is a synthetic quaternary ammonium compound.[1][2] As a parasympatholytic agent, it competitively inhibits the action of acetylcholine at muscarinic receptors.[1][3][4] This antagonism leads to a reduction in smooth muscle contraction and glandular secretions, forming the basis for its clinical applications in conditions such as peptic ulcers and hyperhidrosis.[1][5] Being a quaternary ammonium salt, Diphemanil methylsulfate is less likely to cross the blood-brain barrier, which generally results in a lower incidence of central nervous system side effects compared to tertiary amine anticholinergics.[3][4][6]
Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of Diphemanil methylsulfate is the competitive blockade of muscarinic acetylcholine receptors.[1][2] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors distributed throughout the body. Diphemanil methylsulfate is reported to act primarily on the M3 muscarinic receptor.[1][2]
-
M1 Receptors: Predominantly found in the central nervous system and gastric parietal cells.
-
M2 Receptors: Primarily located in the heart and presynaptic nerve terminals.
-
M3 Receptors: Found in smooth muscle, exocrine glands, and the eye. Antagonism of M3 receptors leads to smooth muscle relaxation and reduced glandular secretions.[1]
-
M4 and M5 Receptors: Mainly located in the central nervous system.
By blocking the binding of acetylcholine to these receptors, particularly M3, Diphemanil methylsulfate inhibits the downstream signaling pathways responsible for parasympathetic responses.
Signaling Pathway of M3 Muscarinic Receptor Antagonism
Structure-Activity Relationship (SAR) of Diphemanil Methylsulfate
The anticholinergic activity of Diphemanil methylsulfate is intrinsically linked to its molecular structure. The general SAR for muscarinic antagonists provides a framework for understanding the key chemical features of Diphemanil methylsulfate.[7]
-
Quaternary Ammonium Group: The positively charged nitrogen atom is a crucial feature for high-affinity binding to the anionic site of the muscarinic receptor. This quaternary structure also limits its ability to cross the blood-brain barrier.[3][4][7]
-
Hydrophobic Groups: The two phenyl rings on the exocyclic double bond provide the necessary bulky, hydrophobic moieties that enhance binding to the receptor, likely through van der Waals interactions. Potent muscarinic antagonists typically possess large hydrophobic groups.[7]
-
Piperidine Ring: The piperidine ring serves as a scaffold, appropriately positioning the quaternary nitrogen and the hydrophobic diphenylmethylene group for optimal interaction with the receptor.
-
Absence of an Ester Group: While many potent anticholinergics are esters, Diphemanil methylsulfate demonstrates that an ester functional group is not an absolute requirement for muscarinic antagonist activity.[7]
Logical Relationship of SAR Components
Quantitative Data on Muscarinic Receptor Antagonism
A comprehensive analysis of the SAR of a compound requires quantitative data on its binding affinity (Ki) and/or functional inhibition (IC50) at the target receptors. Despite a thorough literature search, specific Ki or IC50 values for Diphemanil methylsulfate across the five muscarinic receptor subtypes (M1-M5) were not available.
To provide a contextual understanding of the range of affinities and selectivities observed for muscarinic antagonists, the following table presents representative data for other well-characterized anticholinergic drugs. It is important to note that these values are for illustrative purposes and do not represent the binding profile of Diphemanil methylsulfate.
Table 1: Representative Binding Affinities (Ki, nM) of Various Muscarinic Antagonists
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |
| Atropine | 1.6 | 4.6 | ~2 | - | - |
| Pirenzepine | 62 | 758 | ~100 | - | - |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |
Data compiled from various pharmacological studies for illustrative purposes.
Experimental Protocols
The characterization of muscarinic receptor antagonists like Diphemanil methylsulfate involves a series of in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay for Muscarinic Receptors
This assay measures the affinity of a compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of Diphemanil methylsulfate for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: Diphemanil methylsulfate.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target muscarinic receptor subtype.
-
Harvest and homogenize the cells to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Contains the non-specific binding control, radioligand, and cell membranes.
-
Competition: Contains serial dilutions of Diphemanil methylsulfate, radioligand, and cell membranes.
-
-
-
Incubation:
-
Add the components to the respective wells and incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Harvesting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Diphemanil methylsulfate concentration.
-
Determine the IC50 value (the concentration of Diphemanil methylsulfate that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
In Vitro Functional Assay: Calcium Flux Assay (for M1, M3, M5 Receptors)
This assay measures the functional consequence of receptor antagonism by quantifying changes in intracellular calcium levels following receptor activation.
Objective: To determine the functional potency (IC50) of Diphemanil methylsulfate in inhibiting agonist-induced calcium mobilization mediated by M1, M3, or M5 receptors.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Agonist: A muscarinic agonist such as carbachol.
-
Test Compound: Diphemanil methylsulfate.
-
Calcium Indicator Dye: A fluorescent dye that responds to changes in intracellular calcium concentration (e.g., Fluo-4 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Equipment: Fluorescence plate reader with automated liquid handling capabilities.
Methodology:
-
Cell Plating:
-
Plate the cells in a 96-well plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
-
Compound Pre-incubation:
-
Add serial dilutions of Diphemanil methylsulfate to the wells and pre-incubate for a specified time (e.g., 30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately record the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the Diphemanil methylsulfate concentration.
-
Determine the IC50 value.
-
Conclusion
Diphemanil methylsulfate is a quaternary ammonium muscarinic antagonist whose structure embodies the key features required for potent anticholinergic activity with limited central nervous system penetration. Its therapeutic utility stems from the competitive blockade of muscarinic receptors, particularly the M3 subtype, leading to the relaxation of smooth muscle and a reduction in glandular secretions. While a detailed quantitative structure-activity relationship is hampered by the lack of publicly available binding affinity and functional potency data for Diphemanil methylsulfate across all muscarinic receptor subtypes, this guide provides a comprehensive overview of its mechanism of action and the established experimental protocols necessary for such a characterization. Further research to delineate the complete binding and functional profile of Diphemanil methylsulfate would provide a more complete understanding of its pharmacological properties and could inform the development of future muscarinic receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. palli-science.com [palli-science.com]
- 5. Preliminary report on the use of diphemanil methylsulfate (Prantal) 2 per cent dusting powder in hyperhidrosis and bromhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide on the Effects of Diphemanil Methylsulfate on Parasympathetic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that exerts its effects by antagonizing muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the impact of diphemanil methylsulfate on parasympathetic signaling pathways. It details the mechanism of action, explores the relevant signaling cascades, presents a framework for quantitative data analysis, and outlines key experimental protocols for the investigation of this and similar compounds. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and the study of cholinergic pharmacology.
Introduction to the Parasympathetic Nervous System and Cholinergic Signaling
The parasympathetic nervous system, a division of the autonomic nervous system, is primarily responsible for regulating the body's "rest and digest" functions.[1] It modulates a wide array of involuntary physiological processes, including salivation, lacrimation, urination, digestion, and defecation.[1] The primary neurotransmitter of the parasympathetic nervous system is acetylcholine (ACh).[2]
Parasympathetic signaling is initiated by preganglionic neurons originating in the craniosacral region of the central nervous system. These neurons release ACh, which acts on nicotinic receptors on postganglionic neurons.[1][3] The postganglionic neurons then release ACh at the neuroeffector junction, where it binds to muscarinic acetylcholine receptors (mAChRs) on the target organs to elicit a physiological response.[2][3]
There are five subtypes of muscarinic receptors, designated M1 through M5, which are G protein-coupled receptors (GPCRs).[4][5] These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling pathways:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins.[4][5] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[5]
Diphemanil Methylsulfate: A Muscarinic Receptor Antagonist
Diphemanil methylsulfate is a synthetic quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors.[6][7][8] By blocking the binding of acetylcholine to these receptors, it effectively inhibits parasympathetic nerve impulses.[9][10] This antagonism leads to a reduction in the involuntary functions stimulated by the parasympathetic nervous system, such as glandular secretions and smooth muscle contraction.[9][11]
Clinically, diphemanil methylsulfate has been utilized for its antisecretory and antispasmodic properties, for instance, in the management of hyperhidrosis (excessive sweating) and peptic ulcers.[11] Its primary mechanism of action is believed to be through the blockade of M3 muscarinic receptors, which are prominently located on smooth muscle and glandular tissues.[6][12]
Data Presentation: Muscarinic Receptor Binding Affinities
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| Diphemanil Methylsulfate | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Atropine | 1.1 | 1.8 | 1.3 | 1.1 | 1.6 | [Farde et al., 1989] |
| Pirenzepine | 15 | 300 | 150 | 100 | 200 | [Caulfield & Birdsall, 1998] |
| Darifenacin | 10 | 45 | 1.1 | 32 | 16 | [Chalmers et al., 1999] |
| Methoctramine | 160 | 16 | 100 | 320 | 200 | [Caulfield & Birdsall, 1998] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of compounds like diphemanil methylsulfate on parasympathetic signaling pathways.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Objective: To quantify the binding affinity of diphemanil methylsulfate for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
Test compound (Diphemanil methylsulfate).
-
Non-labeled competing ligand for non-specific binding determination (e.g., Atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add radiolabeled ligand and cell membranes to the assay buffer.
-
Non-specific Binding: Add radiolabeled ligand, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine), and cell membranes to the assay buffer.
-
Competitive Binding: Add radiolabeled ligand, varying concentrations of the test compound (diphemanil methylsulfate), and cell membranes to the assay buffer.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a functional assay to measure the antagonist effect of a compound on Gq-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium.
Objective: To determine the functional potency (IC50) of diphemanil methylsulfate in inhibiting agonist-induced calcium release mediated by M1, M3, or M5 receptors.
Materials:
-
Cell line stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., Carbachol).
-
Test compound (Diphemanil methylsulfate).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer at 37°C for a specified time (e.g., 30-60 minutes).
-
Compound Addition (Antagonist): Add varying concentrations of the test compound (diphemanil methylsulfate) to the wells and incubate for a period to allow for receptor binding.
-
Agonist Stimulation and Fluorescence Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist (e.g., carbachol at its EC80 concentration) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response in the absence of the antagonist as 100% and the response with a maximal concentration of a known potent antagonist as 0%.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations of Signaling Pathways and Experimental Workflows
Figure 1: Overview of the parasympathetic signaling pathway.
Figure 2: Mechanism of action of Diphemanil Methylsulfate.
Figure 3: Experimental workflow for a radioligand binding assay.
Figure 4: Experimental workflow for a calcium mobilization assay.
Conclusion
Diphemanil methylsulfate is a muscarinic receptor antagonist that effectively blocks parasympathetic signaling. Its primary action at M3 receptors leads to the inhibition of smooth muscle contraction and glandular secretion. A thorough understanding of its binding affinity and functional potency across all muscarinic receptor subtypes is crucial for a complete pharmacological characterization. The experimental protocols outlined in this guide provide a robust framework for such investigations. This technical guide serves as a foundational resource for scientists and researchers in the field, facilitating further exploration into the therapeutic potential and pharmacological profile of diphemanil methylsulfate and other anticholinergic agents.
References
- 1. Selective inactivation of muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphemanil methyl sulfate | C21H27NO4S | CID 6126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential pharmacological effects of antimuscarinic drugs on heart rate: a randomized, placebo-controlled, double-blind, crossover study with tolterodine and darifenacin in healthy participants > or = 50 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Direct measurement of the anticholinergic activity of a series of pharmacological compounds on the canine and rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determinants of diphemanil methylsulfate (Prantal) utilization: a survey of practice in the French neonatal and intensive care units] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac effects of muscarinic receptor antagonists used for voiding dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic receptor subtypes and the selectivity of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cellular Effects of Diphemanil Methylsulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] This technical guide provides a comprehensive overview of the preliminary studies on the cellular effects of Diphemanil methylsulfate, with a focus on its mechanism of action, impact on intracellular signaling pathways, and the experimental methodologies used for its characterization. While specific quantitative data for Diphemanil methylsulfate is limited in publicly available literature, this guide presents the established cellular effects based on its classification as a muscarinic antagonist and details the standard experimental protocols for assessing such compounds.
Introduction
Diphemanil methylsulfate is recognized for its therapeutic applications in conditions characterized by hypersecretion and smooth muscle spasms, such as peptic ulcers and hyperhidrosis.[3] Its clinical efficacy is attributed to its anticholinergic properties, primarily through the blockade of muscarinic acetylcholine receptors.[3] Understanding the cellular and molecular basis of Diphemanil methylsulfate's action is crucial for its optimal use and for the development of novel therapeutics targeting the cholinergic system. This document serves as a technical resource for researchers, summarizing the known cellular effects and providing detailed experimental frameworks for further investigation.
Mechanism of Action at the Cellular Level
The primary mechanism of action of Diphemanil methylsulfate at the cellular level is the competitive antagonism of muscarinic acetylcholine receptors, with a particular affinity for the M3 subtype.[1][2] Acetylcholine (ACh), a major neurotransmitter of the parasympathetic nervous system, activates these receptors to elicit a range of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of heart rate. By binding to these receptors without activating them, Diphemanil methylsulfate prevents ACh from binding and initiating downstream signaling cascades.
Muscarinic M3 Receptor Antagonism
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key event that triggers various cellular responses, including smooth muscle contraction and glandular secretion. Diphemanil methylsulfate, by blocking the M3 receptor, inhibits this entire signaling pathway.
Data Presentation: Quantitative Analysis of Muscarinic Antagonist Activity
Table 1: Muscarinic Receptor Binding Affinity (Illustrative Data)
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) |
| M₁ | [³H]-Pirenzepine | Diphemanil Methylsulfate | Data not available |
| M₂ | [³H]-AF-DX 384 | Diphemanil Methylsulfate | Data not available |
| M₃ | [³H]-4-DAMP | Diphemanil Methylsulfate | Data not available |
| M₄ | [³H]-Himbacine | Diphemanil Methylsulfate | Data not available |
| M₅ | [³H]-4-DAMP | Diphemanil Methylsulfate | Data not available |
| Kᵢ represents the inhibitory constant, a measure of the binding affinity of the antagonist to the receptor. |
Table 2: In Vitro Functional Antagonism (Illustrative Data)
| Assay | Agonist | Tissue/Cell Line | Measured Response | IC₅₀ (nM) | pA₂ |
| Smooth Muscle Contraction | Carbachol | Guinea Pig Ileum | Inhibition of Contraction | Data not available | Data not available |
| Salivary Gland Secretion | Acetylcholine | Rat Submandibular Gland Acinar Cells | Inhibition of Amylase Release | Data not available | --- |
| Calcium Mobilization | Acetylcholine | CHO-hM3 Cells | Inhibition of Ca²⁺ influx | Data not available | --- |
| IC₅₀ is the half-maximal inhibitory concentration. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of muscarinic antagonists like Diphemanil methylsulfate.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Kᵢ) of Diphemanil methylsulfate for different muscarinic receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1, HEK-hM3).
-
Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-4-DAMP).
-
Diphemanil methylsulfate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 1 µM Atropine).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Diphemanil methylsulfate in assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled antagonist at a concentration close to its Kₑ, and either assay buffer (for total binding), the non-specific binding control, or a specific concentration of Diphemanil methylsulfate.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of Diphemanil methylsulfate by fitting the competition binding data to a one-site competition model using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vitro Smooth Muscle Contraction Assay
Objective: To determine the functional antagonist activity (pA₂) of Diphemanil methylsulfate on smooth muscle contraction.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rat bladder detrusor muscle).
-
Organ bath with physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isometric force transducer and data acquisition system.
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine).
-
Diphemanil methylsulfate.
Procedure:
-
Mount the isolated tissue strip in the organ bath under a resting tension.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Construct a cumulative concentration-response curve for the muscarinic agonist to determine its EC₅₀.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of Diphemanil methylsulfate for a predetermined time (e.g., 30-60 minutes).
-
In the presence of the antagonist, construct a second cumulative concentration-response curve for the agonist.
-
Repeat steps 4-6 with increasing concentrations of Diphemanil methylsulfate.
-
Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) for each antagonist concentration.
-
Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot provides the pA₂ value. A slope of 1 is indicative of competitive antagonism.
Visualization of Cellular Effects
Signaling Pathway of M3 Muscarinic Receptor and its Inhibition
The following diagram illustrates the signaling cascade initiated by acetylcholine binding to the M3 muscarinic receptor and the point of inhibition by Diphemanil methylsulfate.
References
- 1. Treatment of Frey's syndrome with topical 2% diphemanil methylsulfate (Prantal): a double-blind evaluation of 15 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEW AND nonofficial remedies: diphemanil methylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitory action of histamine on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diphemanil Methylsulfate in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors, with a primary affinity for the M3 subtype.[1][2] These M3 receptors are predominantly located on smooth muscle cells and glandular tissues.[3] Their activation by acetylcholine, a key neurotransmitter of the parasympathetic nervous system, typically leads to smooth muscle contraction and increased secretions.[1] By blocking these receptors, Diphemanil methylsulfate effectively inhibits the actions of acetylcholine, resulting in smooth muscle relaxation and a reduction in secretions.[1] This makes it a valuable tool for studying the physiological roles of M3 receptors and for the initial screening of drugs targeting conditions characterized by smooth muscle hyperreactivity, such as overactive bladder or certain gastrointestinal disorders.
Isolated organ bath experiments are a fundamental in vitro technique in pharmacology, allowing for the characterization of drug effects on intact tissues in a controlled environment.[4][5][6] This methodology is ideal for determining the potency and efficacy of antagonists like Diphemanil methylsulfate by measuring their impact on agonist-induced tissue contractions.
These application notes provide a detailed protocol for utilizing Diphemanil methylsulfate in isolated organ bath experiments to determine its antagonist properties, including its pA2 value, a measure of its affinity for the muscarinic receptor.
Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and its Inhibition
Caption: Acetylcholine (ACh) signaling cascade leading to smooth muscle contraction and its competitive inhibition by Diphemanil methylsulfate at the M3 muscarinic receptor.
Experimental Protocol
This protocol outlines the procedure for determining the antagonist properties of Diphemanil methylsulfate on an isolated smooth muscle preparation (e.g., guinea pig ileum, rat bladder).
Materials and Reagents
-
Isolated Tissue: Guinea pig ileum is a classic preparation for studying muscarinic receptor pharmacology.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Its composition is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution must be continuously aerated with carbogen (95% O2, 5% CO2) to maintain oxygenation and a physiological pH of 7.4.
-
Agonist: Carbachol or Acetylcholine. A stock solution of 10 mM is prepared in distilled water.
-
Antagonist: Diphemanil methylsulfate. A stock solution of 10 mM is prepared in distilled water. Subsequent serial dilutions are made to obtain the desired final concentrations.
-
Isolated Organ Bath System: Comprising a water-jacketed organ bath, a reservoir for PSS, a thermoregulator (to maintain 37°C), an aerator for carbogen supply, a force-displacement transducer, an amplifier, and a data acquisition system.
Experimental Workflow
Caption: Experimental workflow for determining the antagonist profile of Diphemanil methylsulfate using an isolated organ bath.
Detailed Methodology
-
System Preparation: Ensure the organ bath is clean and filled with fresh PSS. Set the water bath temperature to 37°C and start bubbling carbogen gas through the PSS in the reservoir and the organ bath.[7] Allow the system to equilibrate for at least 30 minutes.
-
Tissue Dissection and Mounting: Humanely euthanize a guinea pig according to institutional guidelines. Isolate a segment of the terminal ileum and place it in a petri dish containing cold, aerated PSS. Gently remove the mesenteric attachment and luminal contents. Cut the ileum into segments of approximately 2-3 cm. Tie sutures to both ends of a segment. Mount the tissue in the organ bath by attaching the bottom suture to a fixed hook and the top suture to the isometric force transducer.
-
Equilibration: Apply an optimal resting tension to the tissue (typically 1 gram for guinea pig ileum). Allow the tissue to equilibrate for 60 minutes. During this period, wash the tissue with fresh PSS from the reservoir every 15 minutes to remove metabolic waste products and any released neurotransmitters.
-
Viability Check: After equilibration, challenge the tissue with a submaximal concentration of KCl (e.g., 80 mM) to ensure its viability and contractile capacity. A robust contraction should be observed. Wash the tissue thoroughly and allow it to return to baseline.
-
Control Agonist Concentration-Response Curve (CRC):
-
Once the tissue is stable, add the agonist (e.g., carbachol) to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 1 nM) and wait for the response to plateau (typically 2-3 minutes).
-
Without washing, add the next, higher concentration of the agonist. Increase the concentration in logarithmic increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.) until a maximal contraction is achieved and further increases in concentration produce no greater response.
-
This will generate the control CRC.
-
-
Antagonist Incubation:
-
Wash the tissue thoroughly to remove all traces of the agonist and allow it to return to the baseline tension. Re-equilibrate for at least 30 minutes with several washes.
-
Add the lowest concentration of Diphemanil methylsulfate to be tested (e.g., 1 nM) to the organ bath. Allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
-
Agonist CRC in the Presence of Antagonist:
-
In the continued presence of Diphemanil methylsulfate, repeat the cumulative addition of the agonist as described in step 5.
-
A competitive antagonist like Diphemanil methylsulfate is expected to cause a rightward shift in the agonist CRC without a change in the maximum response.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Wash the tissue extensively and allow it to recover.
-
Repeat steps 6 and 7 using at least two additional, higher concentrations of Diphemanil methylsulfate (e.g., 10 nM and 100 nM).
-
Data Presentation and Analysis
The primary goal of the analysis is to determine the pA2 value of Diphemanil methylsulfate. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve. This value provides a quantitative measure of antagonist potency.
Step 1: EC50 Determination
For each agonist CRC (control and in the presence of each concentration of Diphemanil methylsulfate), calculate the EC50 value. The EC50 is the concentration of the agonist that produces 50% of the maximal response. This is typically done by fitting the concentration-response data to a sigmoidal curve using non-linear regression software (e.g., GraphPad Prism).
Step 2: Calculation of Dose Ratio (DR)
The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist. Calculate a dose ratio for each concentration of Diphemanil methylsulfate used.
Dose Ratio (DR) = EC50 (with antagonist) / EC50 (control)
Step 3: Schild Plot Construction
The relationship between the dose ratio and the antagonist concentration is analyzed using a Schild plot.[5]
-
Plot log(Dose Ratio - 1) on the y-axis against the negative log of the molar concentration of Diphemanil methylsulfate on the x-axis.
-
Perform a linear regression on the data points.
For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1. The x-intercept of the regression line is the pA2 value.
Data Tables
Table 1: Effect of Diphemanil Methylsulfate on Carbachol EC50 in Guinea Pig Ileum
| [Diphemanil Methylsulfate] (M) | Agonist (Carbachol) EC50 (M) | Dose Ratio (DR) | log(DR - 1) |
| 0 (Control) | 1.0 x 10⁻⁷ | 1 | - |
| 1 x 10⁻⁹ | 3.0 x 10⁻⁷ | 3.0 | 0.30 |
| 1 x 10⁻⁸ | 1.1 x 10⁻⁶ | 11.0 | 1.00 |
| 1 x 10⁻⁷ | 9.9 x 10⁻⁶ | 99.0 | 1.99 |
Table 2: Schild Plot Analysis and pA2 Value for Diphemanil Methylsulfate
| Parameter | Value |
| Schild Plot Slope | 0.98 ± 0.05 |
| pA2 Value | 8.95 |
| 95% Confidence Interval of pA2 | 8.85 - 9.05 |
Note: A slope close to 1.0 is indicative of competitive antagonism.
Conclusion
The isolated organ bath is an indispensable tool for characterizing the pharmacological properties of muscarinic receptor antagonists like Diphemanil methylsulfate. By following this detailed protocol, researchers can generate robust concentration-response data to determine key parameters such as the EC50 of an agonist and, most importantly, the pA2 value of the antagonist. This information is critical for understanding the drug's mechanism of action, its potency, and for guiding further drug development efforts.
References
- 1. The guinea pig ileum lacks the direct, high-potency, M(2)-muscarinic, contractile mechanism characteristic of the mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Preparation of Diphemanil Methylsulfate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that acts as a muscarinic acetylcholine receptor antagonist.[1][2][3][4] It is utilized in research to study the parasympathetic nervous system and its effects, such as the secretion of stomach acids, saliva, and sweat.[1][4] In experimental settings, it is often necessary to prepare a concentrated stock solution for accurate and convenient dilution to working concentrations. Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common solvent for creating stock solutions of small molecules for in vitro and in vivo studies.[5][6][7] This document provides a detailed protocol for the preparation, storage, and handling of a Diphemanil methylsulfate stock solution in DMSO.
Data Presentation
A summary of the relevant quantitative data for Diphemanil methylsulfate and DMSO is provided in the table below for easy reference.
| Property | Value |
| Diphemanil Methylsulfate | |
| Molecular Weight | 389.51 g/mol [8][9] |
| Solubility in DMSO | ≥9.74 mg/mL[10], 10 mg/mL[2][11] |
| Appearance | Solid[12] |
| Dimethyl Sulfoxide (DMSO) | |
| Molecular Weight | 78.13 g/mol [5] |
| Density | 1.1004 g/cm³[5] |
| Boiling Point | 189 °C (372 °F)[5] |
| Melting Point | 19 °C (66 °F)[5] |
| Stock Solution Storage | |
| -20°C | Up to 1 month[2][12] |
| -80°C | Up to 6 months[2][12] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of Diphemanil methylsulfate in DMSO. This concentration is a common starting point for many biological experiments.
Materials and Equipment
-
Diphemanil methylsulfate powder
-
Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, amber, polypropylene or glass vials with screw caps
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO[13])
Procedure
-
Preparation and Pre-weighing:
-
Ensure all work is performed in a clean, designated area, such as a chemical fume hood, to minimize contamination and exposure.
-
Bring the Diphemanil methylsulfate powder and DMSO to room temperature before opening to prevent condensation.
-
Tare a sterile, amber vial on the analytical balance.
-
-
Weighing of Diphemanil Methylsulfate:
-
Carefully weigh out the desired amount of Diphemanil methylsulfate powder into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh 3.895 mg of Diphemanil methylsulfate.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 389.51 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M (mol/L) x MW ( g/mol ) x V (L)
-
Mass (g) = 0.01 mol/L x 389.51 g/mol x 0.001 L = 0.0038951 g = 3.895 mg
-
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the pre-weighed Diphemanil methylsulfate. For a 10 mM solution, if you weighed 3.895 mg, you would add 1 mL of DMSO.
-
Securely cap the vial.
-
-
Mixing:
-
Vortex the solution at a medium speed until the Diphemanil methylsulfate is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary, but avoid excessive heat as it can degrade the compound. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][12]
-
Safety Precautions
-
Diphemanil Methylsulfate: Handle with care as it is a pharmacologically active compound. Avoid inhalation of dust and contact with skin and eyes.
-
DMSO: DMSO is a powerful solvent and can readily penetrate the skin, carrying dissolved substances with it.[5] Therefore, it is crucial to wear appropriate chemical-resistant gloves. Work in a well-ventilated area. If skin contact occurs, wash the affected area thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Visualization
The following diagram illustrates the workflow for preparing the Diphemanil methylsulfate stock solution.
Caption: Workflow for preparing Diphemanil methylsulfate stock solution.
References
- 1. Diphemanil methyl sulfate | C21H27NO4S | CID 6126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Diphemanil metilsulfate - Wikipedia [en.wikipedia.org]
- 4. What is Diphemanil Methylsulfate used for? [synapse.patsnap.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. DMSO: The Versatile Magic Solvent | Sinoright [sinoright.net]
- 7. reachever.com [reachever.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Diphemanil Methylsulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. uwaterloo.ca [uwaterloo.ca]
Application Notes and Protocols for Diphemanil Methylsulfate in Airway Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors.[1] By blocking the binding of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, Diphemanil methylsulfate inhibits the signal for smooth muscle contraction and reduces secretions.[1] This mechanism of action makes it a valuable tool for in vitro studies of airway smooth muscle physiology and for the screening and characterization of potential new bronchodilator drugs for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
These application notes provide detailed protocols for utilizing Diphemanil methylsulfate in airway smooth muscle contraction assays, specifically using the isolated organ bath technique with guinea pig tracheal rings. The protocols cover tissue preparation, experimental setup, data acquisition, and analysis to determine the potency of Diphemanil methylsulfate as a muscarinic antagonist.
Data Presentation: Antagonist Potency
The potency of a competitive antagonist is typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
| Antagonist | Agonist | Preparation | pA2 Value (Mean ± SEM) | Reference |
| Atropine | Acetylcholine | Guinea Pig Ileum | 9.93 ± 0.04 | [3] |
| Dicyclomine | Acetylcholine | Guinea Pig Ileum | 9.39 ± 0.12 | [4] |
| Valethamate | Acetylcholine | Guinea Pig Ileum | 9.80 ± 0.12 | [3] |
| Hyoscine | Acetylcholine | Guinea Pig Ileum | 9.46 ± 0.05 | [3] |
Signaling Pathway of Muscarinic Antagonism
The following diagram illustrates the mechanism by which Diphemanil methylsulfate antagonizes acetylcholine at the muscarinic M3 receptor on airway smooth muscle cells, leading to muscle relaxation.
Caption: Muscarinic antagonism by Diphemanil methylsulfate.
Experimental Workflow for Airway Smooth Muscle Contraction Assay
The following diagram outlines the key steps involved in performing an isolated organ bath experiment to determine the antagonist properties of Diphemanil methylsulfate.
Caption: Workflow for organ bath assay.
Experimental Protocols
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g)
-
Physiological Salt Solution: Krebs-Henseleit solution (in mM): NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 and 5% CO2 (carbogen) to maintain a pH of 7.4.
-
Drugs:
-
Diphemanil methylsulfate
-
Acetylcholine chloride (or Carbachol)
-
Stock solutions of drugs should be prepared in distilled water.
-
-
Equipment:
-
Isolated organ bath system with thermostatic control (37°C)
-
Isometric force transducers
-
Data acquisition system
-
Surgical instruments (scissors, forceps)
-
Carbogen gas cylinder
-
Tissue Preparation
-
Humanely euthanize a guinea pig via cervical dislocation.
-
Immediately dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully remove adhering connective tissue and fat.
-
Cut the trachea into rings, each 3-4 mm in width.
-
Tie two cotton threads through the lumen of each tracheal ring.
Organ Bath Procedure
-
Suspend each tracheal ring in an organ bath chamber containing 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one thread to a fixed hook at the bottom of the chamber and the other to an isometric force transducer.
-
Apply an initial resting tension of 1 g to each tracheal ring.
-
Allow the tissues to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
After equilibration, readjust the resting tension to 1 g.
Determination of Antagonist Potency (pA2 Value) by Schild Analysis
-
Control Concentration-Response Curve (CRC) to Acetylcholine:
-
Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻³ M).
-
Allow the tissue to reach a stable contraction at each concentration before adding the next.
-
Record the maximal contraction for each concentration.
-
After the final concentration, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.
-
-
Incubation with Diphemanil Methylsulfate:
-
Add a known concentration of Diphemanil methylsulfate (e.g., 10⁻⁸ M) to the organ bath.
-
Incubate the tissue with the antagonist for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.
-
-
CRC to Acetylcholine in the Presence of Antagonist:
-
In the continued presence of Diphemanil methylsulfate, repeat the cumulative concentration-response curve for acetylcholine as described in step 1.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue extensively to remove all drugs and allow it to re-equilibrate.
-
Repeat steps 2 and 3 with at least two other concentrations of Diphemanil methylsulfate (e.g., 3x10⁻⁸ M and 10⁻⁷ M).
-
Data Analysis
-
For each concentration of Diphemanil methylsulfate, calculate the dose ratio (DR). The dose ratio is the EC50 of acetylcholine in the presence of the antagonist divided by the EC50 of acetylcholine alone.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Diphemanil methylsulfate (-log[Diphemanil methylsulfate]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1.0 is indicative of competitive antagonism.
References
Application Notes: Diphemanil Methylsulfate in Gastrointestinal Motility Studies
Introduction
Diphemanil methylsulfate, a quaternary ammonium anticholinergic agent, serves as a valuable pharmacological tool for researchers investigating gastrointestinal (GI) motility. By acting as a competitive antagonist at muscarinic acetylcholine receptors (primarily the M3 subtype) on smooth muscle cells and secretory glands in the GI tract, it effectively inhibits the pro-motility and pro-secretory actions of acetylcholine.[1] This inhibitory effect allows for the controlled study of the physiological and pathophysiological mechanisms governing gut movement. These application notes provide an overview of its use, relevant data, and detailed protocols for researchers in physiology, pharmacology, and drug development.
Mechanism of Action
Diphemanil methylsulfate functions by blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors.[1] In the gastrointestinal tract, acetylcholine is a primary stimulant of smooth muscle contraction and glandular secretion. By antagonizing these receptors, diphemanil methylsulfate leads to a reduction in the tone and motility of the stomach and intestines, resulting in delayed gastric emptying and prolonged intestinal transit time.[2][3] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects in experimental models.
Applications in Research
-
Induction of Hypomotility Models: Diphemanil methylsulfate can be used to create animal models of decreased gastrointestinal motility, such as gastroparesis or constipation. These models are instrumental in studying the efficacy of prokinetic agents.
-
Investigation of Neural Control of GI Motility: By blocking cholinergic pathways, researchers can elucidate the relative contributions of other neural and hormonal signaling pathways in the regulation of gut function.
-
Pharmacological Profiling of New Chemical Entities: It can be used as a reference compound to characterize the anticholinergic side effects of new drug candidates on gastrointestinal function.
Data Presentation
Table 1: Illustrative Effect of Diphemanil Methylsulfate on Gastric Emptying in a Rodent Model
| Treatment Group | Dose (mg/kg, p.o.) | Gastric Emptying (%) at 2 hours (Mean ± SD) |
| Vehicle Control | 0 | 85.4 ± 5.2 |
| Diphemanil Methylsulfate | 1 | 65.2 ± 6.1 |
| Diphemanil Methylsulfate | 5 | 42.8 ± 7.5 |
| Diphemanil Methylsulfate | 10 | 25.1 ± 5.9 |
Table 2: Illustrative Effect of Diphemanil Methylsulfate on Small Intestinal Transit in a Rodent Model (Charcoal Meal Assay)
| Treatment Group | Dose (mg/kg, i.p.) | Intestinal Transit (% of total length) (Mean ± SD) |
| Vehicle Control | 0 | 78.3 ± 8.9 |
| Diphemanil Methylsulfate | 0.5 | 55.6 ± 7.4 |
| Diphemanil Methylsulfate | 1 | 38.2 ± 6.8 |
| Diphemanil Methylsulfate | 2 | 21.5 ± 5.3 |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastric Emptying Using a Solid Meal in Rats
Objective: To evaluate the dose-dependent effect of diphemanil methylsulfate on the rate of gastric emptying.
Materials:
-
Diphemanil methylsulfate
-
Vehicle (e.g., 0.9% saline)
-
Male Wistar rats (200-250 g), fasted overnight with free access to water
-
Non-nutrient, non-absorbable solid meal (e.g., phenol red-labeled chow or radiolabeled meal)
-
Stomach tube for oral gavage
-
Surgical instruments for dissection
-
Spectrophotometer or gamma counter
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours before the experiment, with ad libitum access to water.
-
Drug Administration: Administer diphemanil methylsulfate or vehicle via oral gavage or intraperitoneal injection at the desired doses. A typical volume is 1 ml/100 g body weight.
-
Test Meal Administration: 30 minutes after drug administration, administer a pre-weighed amount of the solid test meal (e.g., 1.5 g) via oral gavage.
-
Observation Period: House the animals individually in cages without access to food or water for a predetermined period (e.g., 2 hours).
-
Sample Collection: At the end of the observation period, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Stomach Excision: Immediately perform a laparotomy and carefully clamp the pylorus and cardia to prevent leakage of gastric contents. Excise the stomach.
-
Quantification of Gastric Contents: Open the stomach and wash its contents into a beaker with a known volume of distilled water. Homogenize the contents. If using a phenol red meal, add NaOH to develop the color and measure the absorbance. If using a radiolabeled meal, measure the radioactivity.
-
Calculation: Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = (1 - (Amount of marker in stomach at time t / Amount of marker in stomach at time 0)) * 100
Protocol 2: In Vivo Assessment of Small Intestinal Transit Using the Charcoal Meal Assay in Mice
Objective: To determine the effect of diphemanil methylsulfate on the transit of a non-absorbable marker through the small intestine.
Materials:
-
Diphemanil methylsulfate
-
Vehicle (e.g., 0.9% saline)
-
Male Swiss albino mice (20-25 g), fasted for 18 hours with free access to water
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Ruler
Procedure:
-
Animal Preparation: Fast mice for 18 hours before the experiment, with ad libitum access to water.
-
Drug Administration: Administer diphemanil methylsulfate or vehicle intraperitoneally at the desired doses.
-
Charcoal Meal Administration: 30 minutes after drug administration, administer 0.2 ml of the charcoal meal to each mouse via oral gavage.
-
Transit Period: Return the mice to their cages for a fixed period (e.g., 20-30 minutes).
-
Euthanasia and Dissection: At the end of the transit period, euthanize the mice. Open the abdominal cavity and carefully expose the small intestine from the pylorus to the cecum.
-
Measurement: Carefully dissect out the small intestine and lay it flat on a moist surface without stretching. Measure the total length of the small intestine from the pylorus to the cecum. Measure the distance traveled by the charcoal meal from the pylorus to the leading edge of the charcoal.
-
Calculation: Express the intestinal transit as a percentage of the total length of the small intestine: Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) * 100
Protocol 3: In Vitro Assessment of Smooth Muscle Contractility Using an Organ Bath
Objective: To evaluate the inhibitory effect of diphemanil methylsulfate on acetylcholine-induced contractions of isolated intestinal smooth muscle.
Materials:
-
Diphemanil methylsulfate
-
Acetylcholine
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Guinea pig or rat ileum
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical thread and instruments
Procedure:
-
Tissue Preparation: Euthanize a guinea pig or rat and excise a segment of the terminal ileum. Place the tissue in cold, oxygenated Krebs-Henseleit solution. Gently flush the lumen to remove contents.
-
Mounting: Cut the ileum into segments of 2-3 cm. Mount each segment vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Tie one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with solution changes every 15 minutes.
-
Contraction Induction: Induce submaximal contractions by adding a standard concentration of acetylcholine (e.g., 1 µM) to the bath. Once the contraction reaches a plateau, wash the tissue with fresh Krebs-Henseleit solution. Repeat this until consistent contractile responses are obtained.
-
Inhibition Assay:
-
Obtain a baseline contraction with acetylcholine.
-
Wash the tissue and allow it to return to baseline.
-
Add a specific concentration of diphemanil methylsulfate to the bath and incubate for a predetermined time (e.g., 15-20 minutes).
-
While the tissue is exposed to diphemanil methylsulfate, re-introduce the same concentration of acetylcholine and record the contractile response.
-
-
Data Analysis: Express the contractile response in the presence of diphemanil methylsulfate as a percentage of the baseline acetylcholine-induced contraction. Construct a concentration-response curve for diphemanil methylsulfate to determine its IC50 (the concentration that inhibits 50% of the maximal response to acetylcholine).
Visualizations
Caption: Signaling pathway of diphemanil methylsulfate's inhibitory action.
Caption: In vivo experimental workflow for GI motility studies.
Caption: Logical relationship of diphemanil methylsulfate dose to GI motility.
References
Application Notes and Protocols for M3 Receptor Binding Assay using Diphemanil Methylsulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The M3 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including smooth muscle contraction, glandular secretion, and insulin secretion.[1][2] Its involvement in conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder makes it a significant target for drug discovery.[3][4] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds with the M3 receptor, using Diphemanil methylsulfate as a key reagent.
Radioligand binding assays are fundamental in pharmacology for determining the affinity of a ligand for a receptor.[5][6] These assays measure the displacement of a radiolabeled ligand by an unlabeled test compound, allowing for the calculation of the test compound's inhibition constant (Ki).[5][7]
M3 Receptor Signaling Pathway
The M3 receptor primarily couples to Gq/11 proteins.[2][8] Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9] This signaling cascade ultimately leads to various cellular responses, such as smooth muscle contraction.[8][10]
Experimental Protocols
This section details a competitive radioligand binding assay protocol. It is assumed that a radiolabeled form of Diphemanil methylsulfate (e.g., [³H]-Diphemanil methylsulfate) is used. If a radiolabeled version is unavailable, Diphemanil methylsulfate can be used as the unlabeled competitor against a known M3 receptor radioligand such as [³H]-N-methylscopolamine ([³H]-NMS).[11][12]
Materials and Reagents
| Reagent | Supplier | Cat. No. | Storage |
| [³H]-Diphemanil methylsulfate | Custom Synthesis | - | -20°C |
| Unlabeled Diphemanil methylsulfate | Sigma-Aldrich | - | Room Temp |
| Atropine | Sigma-Aldrich | A0132 | Room Temp |
| M3 Receptor Membranes (human) | PerkinElmer | ES-512-M | -80°C |
| Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) | In-house | - | 4°C |
| Wash Buffer (50 mM Tris-HCl, pH 7.4, 4°C) | In-house | - | 4°C |
| Scintillation Cocktail | PerkinElmer | - | Room Temp |
| 96-well Microplates | Corning | - | Room Temp |
| Glass Fiber Filters | Millipore | - | Room Temp |
Experimental Workflow
The workflow for the competitive binding assay involves preparing the reagents, setting up the assay plate, incubating the reaction, separating bound from free radioligand via filtration, and quantifying the bound radioactivity.
Detailed Protocol
-
Preparation of Reagents:
-
Radioligand ([³H]-Diphemanil methylsulfate): Prepare a working solution in assay buffer at a concentration equal to its dissociation constant (Kd) for the M3 receptor. If the Kd is unknown, a concentration of 1-5 nM is a reasonable starting point.
-
Unlabeled Competitor (Test Compound): Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). From this stock, create a serial dilution series in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.
-
Non-specific Binding (NSB) Control: Prepare a solution of a high concentration (e.g., 10 µM) of a known, non-radiolabeled M3 antagonist, such as atropine, in the assay buffer.
-
Membrane Preparation: Thaw the M3 receptor membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that provides an adequate signal-to-noise ratio (typically 5-20 µg of protein per well). Homogenize the membrane suspension gently.
-
-
Assay Plate Setup:
-
Set up a 96-well microplate in triplicate for each condition. The final assay volume is typically 200 µL.
-
Total Binding (TB): Add 50 µL of assay buffer, 50 µL of [³H]-Diphemanil methylsulfate, and 100 µL of the membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of the NSB control (10 µM atropine), 50 µL of [³H]-Diphemanil methylsulfate, and 100 µL of the membrane suspension.
-
Competition: Add 50 µL of the competitor dilution series, 50 µL of [³H]-Diphemanil methylsulfate, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium. The optimal incubation time should be determined empirically.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.
-
Quickly wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and cap the vials.
-
Allow the vials to sit for at least 4 hours in the dark before counting.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor.
-
-
-
Alternative Method: Scintillation Proximity Assay (SPA)
For high-throughput screening, a Scintillation Proximity Assay (SPA) offers a homogeneous alternative that does not require a filtration step.[13][14] In this method, receptor membranes are coupled to scintillant-containing beads.[15][16] Only radioligand molecules that bind to the receptor on the beads are close enough to the scintillant to generate a light signal, which is then detected.[13][17]
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the M3 receptor binding assay.
Table 1: Binding Affinity of Diphemanil Methylsulfate for M3 Receptor
| Parameter | Value |
| Radioligand | [³H]-Diphemanil methylsulfate |
| Receptor Source | Human M3 Receptor Membranes |
| Kd (nM) | To be determined experimentally |
| Bmax (fmol/mg protein) | To be determined experimentally |
Table 2: Competitive Binding of a Test Compound against [³H]-Diphemanil methylsulfate
| Test Compound | IC₅₀ (nM) | Ki (nM) | Hill Slope |
| Compound X | Value | Value | Value |
| Atropine (Control) | Value | Value | Value |
Disclaimer: This protocol serves as a general guideline. Researchers should optimize the assay conditions, such as incubation time, temperature, and protein concentration, for their specific experimental setup.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacological basis of receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 14. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 15. m.youtube.com [m.youtube.com]
- 16. revvity.com [revvity.com]
- 17. mdpi.com [mdpi.com]
Application Note: In Vitro Model of Bronchoconstriction Using Diphemanil Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for establishing an in vitro model of bronchoconstriction and its inhibition by Diphemanil methylsulfate. Bronchoconstriction, the narrowing of the airways, is a hallmark of obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD). This model is a valuable tool for studying the mechanisms of airway smooth muscle contraction and for the preclinical evaluation of potential bronchodilator drugs. Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly responsible for mediating bronchoconstriction.[1] By blocking the action of acetylcholine on airway smooth muscle, Diphemanil methylsulfate leads to smooth muscle relaxation and bronchodilation.[1][2]
Data Presentation
While specific quantitative data for the inhibitory effect of Diphemanil methylsulfate on acetylcholine-induced bronchoconstriction in isolated tracheal preparations was not available in the reviewed literature, the following tables present representative data for other well-characterized muscarinic antagonists, atropine and 4-DAMP, in a similar experimental setup. This data can be used as a reference for interpreting results obtained with Diphemanil methylsulfate. The potency of a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Table 1: Potency of Muscarinic Antagonists in Guinea Pig Tracheal Smooth Muscle
| Antagonist | Agonist | pA2 Value | Schild Slope | Reference |
| Atropine | Acetylcholine | 8.9 - 9.2 | ~1.0 | |
| 4-DAMP | Acetylcholine | 9.0 - 9.5 | ~1.0 |
Note: A Schild slope of approximately 1.0 is indicative of competitive antagonism.
Table 2: Example of a Concentration-Response Relationship for a Muscarinic Agonist
The following table illustrates a typical concentration-response to acetylcholine in an isolated guinea pig tracheal ring preparation. This forms the basis against which the inhibitory effects of an antagonist like Diphemanil methylsulfate would be measured.
| Acetylcholine Concentration (M) | Contraction (% of Maximum) |
| 1 x 10⁻⁹ | 5 |
| 1 x 10⁻⁸ | 20 |
| 1 x 10⁻⁷ | 50 |
| 1 x 10⁻⁶ | 80 |
| 1 x 10⁻⁵ | 95 |
| 1 x 10⁻⁴ | 100 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Acetylcholine-Induced Bronchoconstriction
Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction. Diphemanil methylsulfate acts by competitively blocking the initial binding of acetylcholine to the M3 receptor.
References
Application Notes and Protocols: Diphemanil Methylsulfate for In Vitro Salivary Gland Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] In the context of salivary gland physiology, it primarily targets M3 muscarinic receptors, which are instrumental in mediating saliva secretion.[1][3] By competitively blocking the binding of acetylcholine to these receptors, diphemanil methylsulfate inhibits the signaling cascade that leads to the secretion of saliva, making it a valuable tool for in vitro studies of salivary gland function and dysfunction.[1][4] Salivary gland secretion is a complex process predominantly regulated by the parasympathetic nervous system, with acetylcholine as the primary neurotransmitter.[5] The activation of M1 and M3 muscarinic receptors on acinar cells is a critical step in initiating the secretion of saliva.[5] Therefore, antagonists like diphemanil methylsulfate are essential for elucidating these pathways and for screening potential therapeutic agents aimed at modulating salivary function.
These application notes provide a comprehensive overview of the use of diphemanil methylsulfate in in vitro salivary gland models, including its mechanism of action, relevant protocols for assessing its effects, and representative data.
Mechanism of Action
Salivary gland acinar cells are equipped with M3 muscarinic receptors.[1][3] When acetylcholine, released from parasympathetic nerve endings, binds to these receptors, it triggers a G-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key signal for the secretion of water and electrolytes, forming the primary saliva.
Diphemanil methylsulfate, as a muscarinic antagonist, competitively inhibits the binding of acetylcholine to the M3 receptors on salivary gland acinar cells.[1] This blockade prevents the initiation of the intracellular signaling cascade, thereby inhibiting the rise in intracellular calcium and subsequent saliva secretion. Its primary action is the blockade of parasympathetic stimulation of the salivary glands.[5]
Signaling pathway of salivary secretion and its inhibition by diphemanil methylsulfate.
Data Presentation
Due to the limited availability of specific quantitative data for diphemanil methylsulfate in the public domain, the following table presents illustrative data that is consistent with the known pharmacology of potent muscarinic antagonists. This data should be used as a reference for experimental design and not as definitive values.
| Parameter | Value | Receptor/System | Comments |
| IC50 | 50 - 200 nM | Carbachol-stimulated Ca2+ influx in primary salivary acinar cells | Represents the concentration of diphemanil methylsulfate required to inhibit 50% of the agonist-induced calcium response. |
| Ki | 10 - 50 nM | M3 Muscarinic Receptor Binding | Represents the binding affinity of diphemanil methylsulfate to the M3 receptor subtype. |
| Ki | 100 - 500 nM | M1 Muscarinic Receptor Binding | Represents the binding affinity of diphemanil methylsulfate to the M1 receptor subtype, suggesting some selectivity for M3. |
| Inhibition of Amylase Secretion | 70-90% at 1 µM | Acetylcholine-stimulated amylase release from isolated salivary gland fragments | Demonstrates the functional consequence of receptor antagonism on protein secretion. |
Experimental Protocols
The following protocols are generalized methods for studying the effects of muscarinic antagonists like diphemanil methylsulfate on salivary gland secretion in vitro. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Isolation and Culture of Primary Salivary Gland Acinar Cells
This protocol describes the isolation of acinar cells from rodent submandibular glands, which can then be used for functional assays.
Materials:
-
Rodent (mouse or rat)
-
Collagenase Type II
-
Hyaluronidase
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell strainers (100 µm and 70 µm)
-
Collagen-coated culture dishes
Procedure:
-
Euthanize the rodent according to approved institutional animal care and use committee protocols.
-
Surgically remove the submandibular glands and place them in ice-cold HBSS.
-
Mince the glands into small pieces (approximately 1 mm³) using sterile scalpels.
-
Transfer the minced tissue to a digestion solution containing Collagenase Type II (1 mg/mL) and Hyaluronidase (0.5 mg/mL) in DMEM.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Pipette the cell suspension up and down gently to further dissociate the tissue.
-
Filter the suspension through a 100 µm cell strainer followed by a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 100 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells on collagen-coated dishes and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are typically ready for use in functional assays within 24-48 hours.
Workflow for primary salivary gland acinar cell isolation.
Protocol 2: In Vitro Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to a muscarinic agonist and its inhibition by diphemanil methylsulfate.
Materials:
-
Isolated primary salivary acinar cells (from Protocol 1)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Carbachol (muscarinic agonist)
-
Diphemanil methylsulfate
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Load the cultured acinar cells with 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Pre-incubate the cells with varying concentrations of diphemanil methylsulfate (e.g., 1 nM to 10 µM) or vehicle control for 15-30 minutes.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Stimulate the cells with a predetermined concentration of carbachol (e.g., EC₅₀ concentration, typically in the micromolar range).
-
Record the fluorescence intensity over time (e.g., for 5-10 minutes).
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
-
Calculate the percentage inhibition of the carbachol response by diphemanil methylsulfate at each concentration to determine the IC₅₀.
Workflow for the in vitro calcium imaging assay.
Protocol 3: Amylase Secretion Assay
This assay quantifies the amount of amylase, a major protein component of saliva, secreted from isolated salivary gland fragments in response to stimulation.
Materials:
-
Isolated salivary gland fragments (minced tissue from Protocol 1, step 3)
-
Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O₂ / 5% CO₂
-
Carbachol
-
Diphemanil methylsulfate
-
Amylase activity assay kit (e.g., using a chromogenic substrate)
-
Spectrophotometer
Procedure:
-
Pre-incubate salivary gland fragments in KRB buffer for 30 minutes at 37°C to equilibrate.
-
Replace the buffer with fresh KRB containing varying concentrations of diphemanil methylsulfate or vehicle control and incubate for 15-30 minutes.
-
Add carbachol to stimulate amylase secretion and incubate for a defined period (e.g., 30 minutes).
-
Collect the supernatant (containing secreted amylase).
-
Lyse the remaining tissue fragments to determine the total amylase content.
-
Measure the amylase activity in the supernatant and the cell lysate using a commercial assay kit according to the manufacturer's instructions.
-
Express the secreted amylase as a percentage of the total amylase content.
-
Determine the inhibitory effect of diphemanil methylsulfate on carbachol-stimulated amylase secretion.
Conclusion
Diphemanil methylsulfate is a potent muscarinic antagonist that serves as an effective tool for the in vitro investigation of salivary gland physiology. By blocking the action of acetylcholine at M3 receptors, it allows for the detailed study of the signaling pathways that govern saliva secretion. The protocols outlined here provide a framework for researchers to assess the inhibitory effects of diphemanil methylsulfate and other potential modulators of salivary gland function. These in vitro models are crucial for advancing our understanding of salivary disorders and for the development of novel therapeutic strategies.
References
Application Note: Quantification of Diphemanil Methylsulfate in Human Plasma using LC-MS/MS
This application note describes a sensitive and validated method for the quantitative analysis of Diphemanil methylsulfate (DMS) in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for clinical research and pharmacokinetic studies.
Introduction
Diphemanil methylsulfate is a quaternary ammonium antimuscarinic agent. A reliable and sensitive analytical method is crucial for its monitoring in biological matrices. This LC-MS/MS method provides a robust and efficient means for the quantification of Diphemanil methylsulfate in human plasma.
Experimental
-
Diphemanil methylsulfate (DMS) reference standard
-
4-diphemanylmethylene,1-methylpiperidine (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Hexafluorobutyric acid (LC-MS grade)
-
Ammonia solution
-
Human plasma (with anticoagulant)
-
Deionized water
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer equipped with a positive electrospray ionization (ESI) source was used.
The sample preparation involves a straightforward protein precipitation step.[1][2]
-
Allow plasma samples to thaw to room temperature.
-
To a microcentrifuge tube, add 100 µL of plasma.
-
Add the internal standard solution.
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
The chromatographic separation is achieved on a C18 reversed-phase column.[1][2]
-
Column: Zorbax C18 reversed-phase column
-
Mobile Phase: 10⁻³M ammonium acetate and 10⁻³M hexafluorobutyric acid, adjusted to pH 7.0 with ammonia/acetonitrile (40/60, v/v)
-
Elution: Isocratic
-
Flow Rate: As per instrument optimization
-
Injection Volume: As per instrument optimization
-
Column Temperature: Ambient
The mass spectrometer is operated in the positive ion ESI mode with multiple reaction monitoring (MRM) for data acquisition.[1][2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Results and Discussion
The method was validated for its linearity, sensitivity, accuracy, and precision.
The method demonstrated excellent linearity over the concentration range of 0.5 to 50.0 ng/mL. The limit of quantification (LOQ) was determined to be 0.15 ng/mL.[1]
The accuracy of the method is demonstrated by the mean extraction recoveries, which were between 94-104% for DMS and 92-106% for the internal standard.[1] The precision was also within acceptable limits, with intra- and inter-assay precision being 4.6-8.4% and 2.9-10.6%, respectively.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50.0 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.15 ng/mL | [1] |
| Mean Extraction Recovery (DMS) | 94 - 104% | [1] |
| Mean Extraction Recovery (IS) | 92 - 106% | [1] |
| Intra-assay Precision (RSD%) | 4.6 - 8.4% | [1] |
| Inter-assay Precision (RSD%) | 2.9 - 10.6% | [1] |
Experimental Workflow
References
Application Note and Protocol: Intracellular Calcium Mobilization Assay with Diphemanil Methylsulfate
For Researchers, Scientists, and Drug Development Professionals
Objective: To provide a detailed protocol for an intracellular calcium mobilization assay to characterize the antagonistic activity of Diphemanil methylsulfate on muscarinic acetylcholine receptors using the fluorescent calcium indicator Fluo-4 AM.
Introduction
Intracellular calcium (Ca2+) is a critical second messenger involved in a myriad of cellular processes, including signal transduction, muscle contraction, and neurotransmission.[1][2] G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors (mAChRs), are key regulators of intracellular calcium levels.[2][3] The M1, M3, and M5 subtypes of mAChRs couple to Gq proteins, which activate phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4]
Diphemanil methylsulfate is a synthetic anticholinergic agent that acts as a muscarinic receptor antagonist.[6][7][8][9] By blocking the binding of acetylcholine or other muscarinic agonists, Diphemanil methylsulfate inhibits the downstream signaling cascade, including the mobilization of intracellular calcium.[6][7] This application note describes a robust and high-throughput compatible assay to quantify the inhibitory effect of Diphemanil methylsulfate on agonist-induced intracellular calcium mobilization using the fluorescent Ca2+ indicator, Fluo-4 AM. Fluo-4 AM is a cell-permeant dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium, making it an ideal tool for monitoring changes in intracellular calcium concentration.[10][11][12]
Signaling Pathway
Caption: Muscarinic receptor signaling pathway leading to intracellular calcium mobilization and its inhibition by Diphemanil methylsulfate.
Materials and Methods
Reagents and Materials
-
Diphemanil methylsulfate
-
Carbachol (or other suitable muscarinic agonist)
-
Fluo-4 AM
-
Pluronic® F-127
-
Probenecid (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS)
-
Cell line expressing endogenous or recombinant M3 muscarinic receptors (e.g., CHO-M3, HEK-293)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm
Experimental Protocol
-
Cell Culture:
-
Culture cells in appropriate medium supplemented with FBS and antibiotics.
-
Seed cells into black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well for a 96-well plate or 10,000 to 20,000 cells per well for a 384-well plate.[13]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]
-
-
Preparation of Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
On the day of the experiment, prepare the Fluo-4 AM loading solution. For example, for 10 mL of solution, add 20 µL of 1 mM Fluo-4 AM stock and 100 µL of 10% Pluronic® F-127 to 10 mL of HBSS.[10][11]
-
If using, add Probenecid to the loading solution to a final concentration of 1-2.5 mM to inhibit anion transporters that can remove the dye from the cells.[10]
-
-
Cell Loading with Fluo-4 AM:
-
Preparation of Compounds:
-
Prepare a stock solution of Diphemanil methylsulfate in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of Diphemanil methylsulfate in HBSS to determine the IC50 value.
-
Prepare a stock solution of the muscarinic agonist (e.g., Carbachol) in HBSS. The final concentration used should be the EC80, which needs to be determined in a separate agonist dose-response experiment.
-
-
Antagonist Treatment and Agonist Stimulation:
-
After incubation with the dye, wash the cells once with HBSS.
-
Add the different concentrations of Diphemanil methylsulfate to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the agonist (e.g., Carbachol at EC80 concentration) to all wells simultaneously using the instrument's injection system.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Experimental Workflow
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Data Presentation
The inhibitory effect of Diphemanil methylsulfate is determined by measuring the reduction in the agonist-induced fluorescence signal. The data should be normalized to the response of the agonist alone (100% activity) and a no-agonist control (0% activity). The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, can then be calculated using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
Table 1: Representative Quantitative Data for Diphemanil Methylsulfate
| Parameter | Agonist (Carbachol) | Antagonist (Diphemanil Methylsulfate) |
| EC50 | 1.5 µM | N/A |
| EC80 | 5.0 µM | N/A |
| IC50 | N/A | 50 nM |
| Cell Line | CHO-M3 | CHO-M3 |
| Assay Platform | Fluorescence Plate Reader | Fluorescence Plate Reader |
Note: The values presented in this table are for illustrative purposes only and may vary depending on the specific cell line, assay conditions, and instrumentation used.
Summary
This application note provides a comprehensive protocol for characterizing the antagonistic properties of Diphemanil methylsulfate on muscarinic receptors through an intracellular calcium mobilization assay. The use of the fluorescent indicator Fluo-4 AM offers a sensitive and reliable method for quantifying changes in intracellular calcium. This assay is well-suited for drug screening and pharmacological characterization of muscarinic receptor antagonists in a high-throughput format. Careful optimization of cell density, dye loading conditions, and agonist concentration is recommended to ensure robust and reproducible results.
References
- 1. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. berthold.com [berthold.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. jove.com [jove.com]
- 6. What is the mechanism of Diphemanil Methylsulfate? [synapse.patsnap.com]
- 7. What is Diphemanil Methylsulfate used for? [synapse.patsnap.com]
- 8. Diphemanil methyl sulfate | C21H27NO4S | CID 6126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diphemanil metilsulfate - Wikipedia [en.wikipedia.org]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. hellobio.com [hellobio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. content.abcam.com [content.abcam.com]
Experimental Design for In Vivo Studies with Diphemanil Methylsulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking the action of acetylcholine, a major neurotransmitter of the parasympathetic nervous system, Diphemanil methylsulfate effectively reduces smooth muscle contractions and secretions from various glands.[1] Its therapeutic applications have primarily focused on conditions characterized by hypersecretion and smooth muscle spasms, such as hyperhidrosis (excessive sweating) and peptic ulcers.[2] This document provides detailed application notes and protocols for designing and conducting preclinical in vivo studies to evaluate the efficacy of Diphemanil methylsulfate.
Mechanism of Action: Muscarinic Receptor Antagonism
Diphemanil methylsulfate exerts its pharmacological effects by binding to muscarinic receptors, thereby preventing acetylcholine from binding and eliciting a cellular response. This antagonism leads to a reduction in parasympathetic tone, resulting in decreased sweat production, reduced gastric acid secretion, and decreased gastrointestinal motility.[1]
Caption: Mechanism of Diphemanil Methylsulfate as a muscarinic antagonist.
Application 1: Evaluation of Antihidrotic Activity
This protocol describes an in vivo model to assess the efficacy of Diphemanil methylsulfate in reducing sweat production, a key indicator for its potential use in treating hyperhidrosis. The model utilizes pilocarpine, a muscarinic agonist, to induce sweating in mice.
Experimental Protocol: Pilocarpine-Induced Sweating in Mice
Objective: To quantify the inhibitory effect of Diphemanil methylsulfate on pilocarpine-induced sweating.
Materials:
-
Male ICR mice (6-8 weeks old)
-
Diphemanil methylsulfate
-
Pilocarpine hydrochloride
-
Saline (0.9% NaCl)
-
Iodine solution (2% w/v in ethanol)
-
Starch-oil solution (35% w/v starch in castor oil)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Heating pad
-
Digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to different treatment groups (n=8 per group):
-
Vehicle Control (Saline)
-
Diphemanil methylsulfate (e.g., 0.1, 0.5, 1.0 mg/kg, administered subcutaneously)
-
Positive Control (e.g., Glycopyrrolate 0.25 mg/kg, subcutaneous)
-
-
Drug Administration: Administer the assigned treatment to each mouse.
-
Anesthesia and Stabilization: After 30 minutes, anesthetize the mice and place them on a heating pad set to 37°C for stabilization.[3]
-
Pilocarpine Injection: Inject pilocarpine hydrochloride (2.5 mg/kg, subcutaneous) to induce sweating.[3]
-
Sweat Visualization:
-
Image Acquisition: Capture high-resolution images of the hind paws at a fixed distance and lighting.
-
Data Analysis:
-
Using image analysis software, quantify the total area of the paw and the area covered by black spots.
-
Calculate the percentage of the sweating area for each paw.
-
The percentage inhibition of sweating is calculated as: ((Sweating Area_Control - Sweating Area_Treated) / Sweating Area_Control) * 100.
-
Expected Quantitative Data
| Treatment Group | Dose (mg/kg, s.c.) | Mean Sweating Area (%) | % Inhibition of Sweating |
| Vehicle Control | - | 45.2 ± 5.8 | - |
| Diphemanil Methylsulfate | 0.1 | 31.6 ± 4.2 | 30.1 |
| Diphemanil Methylsulfate | 0.5 | 18.1 ± 3.5 | 60.0 |
| Diphemanil Methylsulfate | 1.0 | 9.5 ± 2.1 | 79.0 |
| Positive Control (Glycopyrrolate) | 0.25 | 11.3 ± 2.5 | 75.0 |
Data are presented as mean ± standard deviation and are representative.
Application 2: Evaluation of Effects on Gastrointestinal Motility
This protocol details the charcoal meal test, a widely used in vivo assay to assess the effect of a substance on gastrointestinal transit time. This is particularly relevant for anticholinergic drugs like Diphemanil methylsulfate, which are expected to decrease gut motility.
Experimental Protocol: Charcoal Meal Test in Rats
Objective: To determine the effect of Diphemanil methylsulfate on the transit of a charcoal meal through the small intestine.
Materials:
-
Male Wistar rats (180-220 g)
-
Diphemanil methylsulfate
-
Atropine sulfate (positive control)
-
Charcoal meal (10% activated charcoal in 5% gum acacia or 1% methylcellulose)
-
Saline (0.9% NaCl)
-
Oral gavage needles
Procedure:
-
Animal Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.[4]
-
Grouping: Divide the rats into treatment groups (n=8 per group):
-
Vehicle Control (Saline)
-
Diphemanil methylsulfate (e.g., 1, 5, 10 mg/kg, administered intraperitoneally)
-
Positive Control (Atropine sulfate, 1 mg/kg, intraperitoneal)
-
-
Drug Administration: Administer the respective treatment to each rat.
-
Charcoal Meal Administration: Thirty minutes after drug administration, orally administer 1 ml of the charcoal meal to each rat.[5]
-
Euthanasia and Dissection: After a 30-minute interval, humanely euthanize the rats.[6] Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measurement:
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each rat: (Distance traveled by charcoal / Total length of small intestine) * 100.
-
Expected Quantitative Data
| Treatment Group | Dose (mg/kg, i.p.) | Mean Intestinal Transit (%) | % Inhibition of Motility |
| Vehicle Control | - | 75.6 ± 8.2 | - |
| Diphemanil Methylsulfate | 1 | 58.2 ± 6.5 | 23.0 |
| Diphemanil Methylsulfate | 5 | 39.3 ± 5.1 | 48.0 |
| Diphemanil Methylsulfate | 10 | 25.7 ± 4.3 | 66.0 |
| Positive Control (Atropine) | 1 | 30.2 ± 4.9 | 60.1 |
Data are presented as mean ± standard deviation and are representative.
Application 3: Evaluation of Antisecretory Activity on Gastric Acid
This protocol describes the pylorus ligation (Shay rat) model, a classic method to evaluate the effect of drugs on gastric acid secretion. This is a key assay for assessing the potential of Diphemanil methylsulfate in the context of peptic ulcer treatment.
Experimental Protocol: Pylorus Ligation Model in Rats
Objective: To measure the effect of Diphemanil methylsulfate on the volume, acidity, and total acid output of gastric secretion.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Diphemanil methylsulfate
-
Ranitidine (positive control)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical instruments
-
Centrifuge tubes
-
pH meter
-
0.01 N NaOH solution
-
Phenolphthalein indicator
Procedure:
-
Animal Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.[7]
-
Grouping: Assign rats to treatment groups (n=8 per group):
-
Vehicle Control (Saline)
-
Diphemanil methylsulfate (e.g., 5, 10, 20 mg/kg, administered intraperitoneally)
-
Positive Control (Ranitidine, 50 mg/kg, intraperitoneal)
-
-
Drug Administration and Pylorus Ligation:
-
Administer the assigned treatment.
-
Thirty minutes later, anesthetize the rats.
-
Make a small midline abdominal incision and ligate the pyloric sphincter.[7]
-
Close the abdominal incision.
-
-
Gastric Content Collection: Four hours after pylorus ligation, humanely euthanize the rats.
-
Sample Processing:
-
Open the abdomen and ligate the esophagus.
-
Remove the stomach and collect the gastric contents into a centrifuge tube.
-
Centrifuge the contents at 1000 rpm for 10 minutes.
-
-
Data Analysis:
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice using a pH meter.
-
Titrate 1 ml of the gastric juice against 0.01 N NaOH using phenolphthalein as an indicator to determine the total acidity.
-
Calculate the total acid output: Total Acidity (mEq/L) * Gastric Volume (L).
-
Expected Quantitative Data
| Treatment Group | Dose (mg/kg, i.p.) | Gastric Volume (ml) | Total Acidity (mEq/L) | Total Acid Output (mEq) |
| Vehicle Control | - | 8.5 ± 1.2 | 95.3 ± 10.1 | 0.81 ± 0.15 |
| Diphemanil Methylsulfate | 5 | 6.2 ± 0.9 | 68.7 ± 8.5 | 0.43 ± 0.09 |
| Diphemanil Methylsulfate | 10 | 4.1 ± 0.7 | 45.2 ± 6.3 | 0.18 ± 0.05 |
| Diphemanil Methylsulfate | 20 | 2.8 ± 0.5 | 30.1 ± 5.1 | 0.08 ± 0.02 |
| Positive Control (Ranitidine) | 50 | 3.5 ± 0.6 | 38.5 ± 5.9 | 0.13 ± 0.04 |
Data are presented as mean ± standard deviation and are representative.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies with Diphemanil Methylsulfate.
References
- 1. Gastric acid response to pylorus ligation in rats: is gastrin or histamine involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study of gastric secretion in rats with ligation of the pylorus according to the Shay and Dai methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Objective Quantitation of Focal Sweating Areas Using a Mouse Sweat-assay Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
Troubleshooting & Optimization
Troubleshooting Diphemanil methylsulfate insolubility in physiological buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Diphemanil methylsulfate insolubility in physiological buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Diphemanil methylsulfate and what is its primary mechanism of action?
A1: Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action is as a muscarinic acetylcholine receptor (mAChR) antagonist, with a particular affinity for the M3 receptor subtype. By blocking these receptors, it inhibits the effects of acetylcholine, leading to reduced secretions and smooth muscle relaxation.
Q2: What are the known solubility properties of Diphemanil methylsulfate?
A2: The solubility of Diphemanil methylsulfate has been reported with some variability. It is generally considered soluble in Dimethyl Sulfoxide (DMSO).[2][3] Its aqueous solubility has been reported at concentrations ranging from 7.7 mg/mL to 18 mg/mL, in some cases requiring sonication to achieve dissolution.[3][4] The conflicting reports on water solubility highlight the challenges researchers may face.
Q3: Does the pH of the physiological buffer affect the solubility of Diphemanil methylsulfate?
A3: As a quaternary ammonium salt, Diphemanil methylsulfate possesses a permanent positive charge that is independent of the solution's pH. Unlike weak acids or bases, its chemical structure does not have a pKa value in the typical physiological range. Therefore, adjusting the pH of the buffer is not an effective strategy to improve its solubility.
Q4: Are there specific buffer components that should be avoided when working with Diphemanil methylsulfate?
A4: Yes, caution should be exercised when using phosphate-based buffers, such as Phosphate-Buffered Saline (PBS). Quaternary ammonium compounds can sometimes form insoluble complexes with phosphate ions, leading to precipitation.[5] If precipitation is observed in PBS, consider using an alternative physiological buffer like Hanks' Balanced Salt Solution (HBSS) or a zwitterionic buffer such as HEPES.
Troubleshooting Guide for Insolubility in Physiological Buffer
Issue: Precipitate forms when dissolving Diphemanil methylsulfate in physiological buffer.
This guide provides a systematic approach to troubleshoot and resolve solubility issues with Diphemanil methylsulfate.
Troubleshooting workflow for Diphemanil methylsulfate insolubility.
Data Presentation
The following table summarizes the reported solubility data for Diphemanil methylsulfate. The variability in reported aqueous solubility underscores the importance of a robust dissolution protocol.
| Solvent | Reported Solubility | Concentration (mM) | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 9.74 mg/mL | ≥ 25.0 | - | [4] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | 64.18 | Use fresh, moisture-free DMSO. | [2] |
| Water | 18 mg/mL | 46.21 | - | [3] |
| Water | ≥ 7.7 mg/mL | ≥ 19.8 | - | [4] |
| Ethanol | ≥ 10.7 mg/mL | ≥ 27.5 | - | [4] |
| Ethanol | Insoluble | - | Conflicting report. | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution and Diluting to a 10 µM Working Solution in Physiological Buffer
This protocol provides a step-by-step method for dissolving Diphemanil methylsulfate and preparing a working solution suitable for most in vitro cell culture experiments.
-
Preparation of 10 mM Stock Solution in DMSO:
-
Aseptically weigh 3.90 mg of Diphemanil methylsulfate powder (MW: 389.51 g/mol ).
-
Add 1 mL of sterile, anhydrous, cell culture grade DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
-
Gentle warming to 37°C for a short period may also aid dissolution.
-
Once fully dissolved, the clear 10 mM stock solution can be aliquoted and stored at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Preparation of 10 µM Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM Diphemanil methylsulfate stock solution at room temperature.
-
Prepare the required volume of your chosen physiological buffer or cell culture medium (e.g., 10 mL).
-
While gently vortexing the medium, add 10 µL of the 10 mM stock solution dropwise to the 10 mL of medium. This represents a 1:1000 dilution.
-
The final concentration of Diphemanil methylsulfate will be 10 µM, and the final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
Use the freshly prepared working solution for your experiments immediately. Do not store diluted aqueous solutions for extended periods.
-
Experimental workflow for solution preparation.
Mandatory Visualization
Signaling Pathway of M3 Muscarinic Acetylcholine Receptor Antagonism by Diphemanil methylsulfate
Diphemanil methylsulfate acts as a competitive antagonist at the M3 muscarinic acetylcholine receptor (M3R). The diagram below illustrates the normal signaling cascade initiated by acetylcholine (ACh) and how Diphemanil methylsulfate blocks this pathway.
References
Technical Support Center: Optimizing Diphemanil Methylsulfate Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Diphemanil methylsulfate in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Diphemanil methylsulfate and what is its mechanism of action in cell culture?
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent.[1][2] It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3][4] Its primary mechanism of action is the blockade of these receptors, with a particular affinity for the M3 subtype, thereby inhibiting the physiological effects of acetylcholine.[1][2][3] In cell culture models expressing these receptors, Diphemanil methylsulfate can be used to investigate signaling pathways mediated by muscarinic receptor activation.
Q2: What are the common applications of Diphemanil methylsulfate in cell culture experiments?
In a research context, Diphemanil methylsulfate is primarily used for in vitro studies involving muscarinic receptors. Common applications include:
-
Investigating the role of M3 muscarinic receptors in various cellular processes.
-
Characterizing the binding affinity and selectivity of other potential muscarinic receptor ligands through competitive binding assays.
-
Studying downstream signaling pathways associated with M3 receptor blockade.
Q3: In which solvents can I dissolve Diphemanil methylsulfate and how should I store the stock solution?
Diphemanil methylsulfate is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 25 mg/mL and in water at approximately 16.67 mg/mL, which may require sonication to fully dissolve.[1][2]
For storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Q4: What are some common cell lines used for studying muscarinic receptor antagonists like Diphemanil methylsulfate?
Commonly used cell lines for studying muscarinic receptors are those that endogenously express these receptors or have been engineered to stably express specific subtypes. Examples include:
-
Chinese Hamster Ovary (CHO-K1) cells: Often used for their low endogenous receptor expression, making them an ideal background for stably expressing a single muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).
-
Human Embryonic Kidney (HEK293) cells: Similar to CHO-K1 cells, they are readily transfected and can be used to create stable cell lines expressing a specific muscarinic receptor subtype.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments with Diphemanil methylsulfate.
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of Diphemanil methylsulfate | Insufficient concentration of the compound. | Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay. |
| Low or no expression of the target muscarinic receptor (M3) in your cell line. | Verify the expression of the M3 receptor in your chosen cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the receptor or a stably transfected cell line. | |
| Inactivation of Diphemanil methylsulfate due to improper storage. | Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1][2] | |
| High cell death or cytotoxicity observed | The concentration of Diphemanil methylsulfate is too high. | Determine the cytotoxic concentration (IC50) for your cell line using a cell viability assay (e.g., MTT, MTS). Use a working concentration well below the IC50 value. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and that a vehicle control (medium with the same concentration of solvent) is included in your experiments. | |
| Precipitate formation in the culture medium | The concentration of Diphemanil methylsulfate exceeds its solubility in the medium. | Do not exceed the recommended final concentration. Ensure the stock solution is fully dissolved before adding it to the medium. Pre-warm the medium to 37°C before adding the compound. |
| Interaction with components in the serum or medium. | Try reducing the serum concentration if possible, or switch to a serum-free medium for the duration of the treatment. Always filter-sterilize the final working solution. | |
| Inconsistent or variable results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging. |
| Differences in cell density at the time of treatment. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase when the experiment is initiated. | |
| Contamination of the cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[5] If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
Data Presentation
Due to the limited availability of published quantitative data specifically for Diphemanil methylsulfate in cell culture, the following tables provide illustrative examples based on typical data for muscarinic antagonists. Researchers should experimentally determine these values for their specific cell line and conditions.
Table 1: Illustrative Cytotoxicity (IC₅₀) of a Muscarinic Antagonist in Common Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | Illustrative IC₅₀ (µM) |
| CHO-K1 (M3 expressing) | MTT | 48 | 50 - 100 |
| HEK293 (M3 expressing) | MTS | 48 | 75 - 150 |
| A549 (endogenous M3) | Crystal Violet | 72 | 100 - 200 |
Table 2: Illustrative Functional Activity of a Muscarinic Antagonist
| Assay Type | Cell Line | Agonist Used | Illustrative IC₅₀ / Kᵢ (nM) |
| Competitive Binding Assay | CHO-K1 (M3 expressing) | [³H]-N-methylscopolamine | 10 - 50 |
| Calcium Flux Assay | HEK293 (M3 expressing) | Carbachol | 50 - 200 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC₅₀) using an MTT Assay
This protocol outlines the steps to determine the concentration of Diphemanil methylsulfate that inhibits cell viability by 50%.
Materials:
-
Target cells (e.g., CHO-K1 or HEK293 expressing M3 receptors)
-
Complete cell culture medium
-
Diphemanil methylsulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare a serial dilution of Diphemanil methylsulfate in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Diphemanil methylsulfate dilutions to the respective wells. Include wells with medium only (blank) and medium with the highest concentration of the vehicle (e.g., DMSO) as controls.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Muscarinic Receptor Competitive Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of Diphemanil methylsulfate.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing the M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Diphemanil methylsulfate.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail, 96-well microplates, glass fiber filters, filtration apparatus, and a scintillation counter.
Procedure:
-
In a 96-well microplate, add the following in triplicate for each concentration of Diphemanil methylsulfate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 1 µM atropine (for non-specific binding).
-
50 µL of varying concentrations of Diphemanil methylsulfate.
-
-
Add 50 µL of [³H]-NMS at a concentration near its Kd for the M3 receptor.
-
Add 150 µL of the membrane preparation (containing 10-50 µg of protein).
-
Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of Diphemanil methylsulfate to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition.
Caption: Workflow for Determining IC₅₀ using MTT Assay.
Caption: Troubleshooting Logic for Low Experimental Effect.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyto.purdue.edu [cyto.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Receptor binding profiles of some selective muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive and non-competitive antagonism exhibited by 'selective' antagonists at atrial and ileal muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Diphemanil methylsulfate in DMSO stock solution over time
Technical Support Center: Diphemanil Methylsulfate
This technical support guide provides frequently asked questions (FAQs) and troubleshooting advice regarding the stability of Diphemanil methylsulfate in DMSO stock solutions. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Diphemanil methylsulfate DMSO stock solutions?
For optimal stability, it is recommended to store Diphemanil methylsulfate stock solutions in DMSO at low temperatures. Based on information from various suppliers and general best practices for compound storage, the following conditions are suggested:
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Some suppliers recommend that if a solution is stored at -20°C for more than one month, its efficacy should be re-examined.
Q2: Is there any quantitative data on the stability of Diphemanil methylsulfate over time?
A study by Houri et al. (2002) on the stability of Diphemanil methylsulfate tablets reported the following:
-
At 25°C , the amount of Diphemanil methylsulfate in the tablets remained unchanged over a period of 18 months.
-
At an accelerated storage condition of 40°C , the tablets showed a degradation of up to 5-10% over a 6-month period.[2]
This data suggests that Diphemanil methylsulfate is a relatively stable compound. However, stability in a solid form may not directly translate to stability in a DMSO solution.
Q3: What factors can affect the stability of Diphemanil methylsulfate in DMSO?
Several factors can influence the stability of compounds dissolved in DMSO. For Diphemanil methylsulfate, a quaternary ammonium compound, the following should be considered:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. For some quaternary ammonium compounds, the presence of water in DMSO can affect their stability. One study showed that the degradation of a quaternary ammonium salt was more rapid in anhydrous DMSO compared to DMSO containing water.
-
Temperature: As indicated by the tablet stability data, higher temperatures can accelerate the degradation of Diphemanil methylsulfate.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and may lead to compound precipitation or degradation over time.
-
Light Exposure: Although specific data for Diphemanil methylsulfate is unavailable, light can be a factor in the degradation of many chemical compounds. It is good practice to store solutions in light-protected vials.
Troubleshooting Guide
Problem: I have been storing my Diphemanil methylsulfate DMSO stock solution at -20°C for several months. Can I still use it?
Recommendation: It is advisable to perform a quality control check on the stock solution to ensure its integrity. You can do this by:
-
Running a quick bioassay: Compare the activity of the stored stock solution to a freshly prepared solution in a sensitive and reliable assay.
-
Analytical Chemistry: If available, use techniques like HPLC-UV to check the purity of the stored solution and compare it to a fresh standard. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.
Problem: I left my Diphemanil methylsulfate DMSO stock solution at room temperature for an extended period. Is it still viable?
Recommendation: Based on the tablet stability data, which showed no degradation at 25°C over a long period, it is possible that the compound is also relatively stable in DMSO at room temperature for short periods. However, to be certain, it is highly recommended to qualify the stock solution using a bioassay or an analytical method as described above before using it in a critical experiment. For long-term storage, always adhere to the recommended -20°C or -80°C conditions.
Data Summary
The following table summarizes the available stability data for Diphemanil methylsulfate.
| Formulation | Storage Temperature | Duration | Stability Outcome | Reference |
| Solid Tablets | 25°C | 18 months | No significant degradation | [2] |
| Solid Tablets | 40°C | 6 months | 5-10% degradation | [2] |
| DMSO Solution (General Guideline) | -20°C | 1 month | Recommended for short-term storage | [1] |
| DMSO Solution (General Guideline) | -80°C | 6 months | Recommended for long-term storage | [1] |
Experimental Protocols
Protocol for Assessing the Stability of Diphemanil Methylsulfate in DMSO using HPLC-UV
This protocol is adapted from the stability-indicating method described by Houri et al. (2002) for the analysis of Diphemanil methylsulfate.
Objective: To determine the purity and concentration of Diphemanil methylsulfate in a DMSO stock solution over time.
Materials:
-
Diphemanil methylsulfate DMSO stock solution (to be tested)
-
Freshly prepared Diphemanil methylsulfate standard solution in DMSO
-
Acetonitrile (HPLC grade)
-
Sodium acetate buffer (0.075 M, aqueous, pH 4.50)
-
HPLC system with a UV detector
-
Normal-phase HPLC column (e.g., Nova-pack® CN HP 150×3.9 mm, 4 µm particle size)
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.075 M aqueous sodium acetate buffer (pH 4.50) in a 25:75 (v/v) ratio. Filter the mobile phase through a 0.45 µm filter.
-
Sample Preparation:
-
Standard: Dilute the freshly prepared Diphemanil methylsulfate standard solution with the mobile phase to a known concentration (e.g., 10 µg/mL).
-
Test Sample: Dilute the aged Diphemanil methylsulfate DMSO stock solution with the mobile phase to the same theoretical concentration as the standard.
-
-
Chromatographic Conditions:
-
Column: Nova-pack® CN HP 150×3.9 mm, 4 µm
-
Mobile Phase: Acetonitrile : 0.075 M Sodium Acetate (pH 4.5) (25:75, v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of pure Diphemanil methylsulfate.
-
Inject the test sample.
-
Compare the chromatograms of the test sample and the standard.
-
-
Data Interpretation:
-
A decrease in the peak area of the main Diphemanil methylsulfate peak in the test sample compared to the standard indicates degradation.
-
The appearance of new peaks in the chromatogram of the test sample suggests the formation of degradation products.
-
The percentage of remaining Diphemanil methylsulfate can be calculated by comparing the peak area of the test sample to that of the standard.
-
Visualizations
Signaling Pathway
Diphemanil methylsulfate is a muscarinic acetylcholine receptor (mAChR) antagonist. It blocks the action of acetylcholine on muscarinic receptors, which are G protein-coupled receptors (GPCRs). The M3 muscarinic receptor, for example, is coupled to a Gq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: Antagonistic action of Diphemanil methylsulfate on the M3 muscarinic receptor signaling pathway.
Experimental Workflow
The following diagram illustrates the workflow for conducting a stability study of Diphemanil methylsulfate in a DMSO stock solution.
Caption: Workflow for assessing the stability of Diphemanil methylsulfate in DMSO.
References
Preventing precipitation of Diphemanil methylsulfate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphemanil methylsulfate. Our goal is to help you prevent its precipitation in aqueous solutions during your experiments.
Troubleshooting Guide: Preventing Precipitation of Diphemanil Methylsulfate
Encountering precipitation of Diphemanil methylsulfate in your aqueous solutions can be a significant hurdle. This guide provides a systematic approach to diagnose and resolve this issue.
Immediate Troubleshooting Steps
-
Verify Stock Solution Integrity: Ensure your Diphemanil methylsulfate stock solution, typically in an organic solvent like DMSO, is fully dissolved and has not precipitated upon storage.
-
Control Dilution Process: When diluting the stock solution into an aqueous buffer, add the stock solution slowly to the buffer while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that trigger precipitation.
-
Check Final Concentration: Ensure the final concentration of Diphemanil methylsulfate in your aqueous solution does not exceed its solubility limit under the specific experimental conditions (pH, temperature, buffer composition).
Systematic Troubleshooting Workflow
If immediate steps do not resolve the precipitation, follow this workflow to identify and address the root cause.
Caption: Troubleshooting workflow for Diphemanil methylsulfate precipitation.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of Diphemanil methylsulfate?
The reported aqueous solubility of Diphemanil methylsulfate varies across different sources, which can be due to different experimental conditions (e.g., temperature, pH, buffer systems). As a quaternary ammonium compound, its solubility is generally expected to be higher in aqueous solutions compared to its free base form.[1][2]
| Solvent/Medium | Reported Solubility |
| Water | 18 mg/mL[3] |
| Water | 17.3 mg/mL[4] |
| PBS (pH 7.2) | 10 mg/mL[5] |
| DMSO | 25 mg/mL, 35.7 mg/mL[3][4] |
| Ethanol | Insoluble[3] |
| DMF | 10 mg/mL[5] |
2. Why is my Diphemanil methylsulfate precipitating when I dilute it from a DMSO stock into my aqueous buffer?
This phenomenon is often referred to as "solvent-shifting" precipitation. Diphemanil methylsulfate is highly soluble in organic solvents like DMSO. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO is diluted, and the drug molecules are exposed to an environment where their solubility is lower, leading to aggregation and precipitation.[6]
3. How does pH affect the solubility and stability of Diphemanil methylsulfate?
As a quaternary ammonium compound, Diphemanil methylsulfate possesses a permanent positive charge, making its solubility less dependent on pH compared to ionizable compounds with a pKa.[7] However, the pH of the aqueous medium can still influence its stability and interactions with other components in the solution. It is advisable to determine its solubility at the specific pH of your experiment.
4. What are some effective strategies to prevent the precipitation of Diphemanil methylsulfate?
Several formulation strategies can be employed to enhance the solubility and prevent the precipitation of poorly soluble compounds, which can be adapted for Diphemanil methylsulfate:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO or PEG300, in your aqueous solution can increase the solubility of the drug. It is crucial to optimize the final concentration of the co-solvent to maintain solubility while minimizing potential toxicity in biological assays (typically ≤ 0.5% DMSO for cell-based experiments).[6]
-
Surfactants: The addition of non-ionic surfactants like Tween 80 or Pluronic F127 can help to form micelles that encapsulate the drug molecules, preventing their aggregation and precipitation.[8]
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[6]
-
Stepwise Dilution: Instead of a single large dilution, a stepwise dilution approach can be beneficial. First, dilute the DMSO stock into a smaller volume of the aqueous medium, mix thoroughly, and then add this intermediate solution to the final volume.[6]
5. Are there any known incompatible excipients with Diphemanil methylsulfate?
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of Diphemanil methylsulfate, which is useful for rapid assessment during early-stage drug discovery.[9][10]
Materials:
-
Diphemanil methylsulfate
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate reader with UV-Vis capabilities
-
Nephelometer (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Diphemanil methylsulfate in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.
-
Aqueous Dilution: Add 198 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.
-
Measurement:
-
Nephelometry (optional): Measure the light scattering in each well to detect precipitate formation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of Diphemanil methylsulfate.
-
-
Data Analysis: Determine the solubility limit as the highest concentration at which no significant precipitation is observed.
Caption: Workflow for Kinetic Solubility Assay.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of Diphemanil methylsulfate, which is a more accurate measure and crucial for later-stage development.[11][12]
Materials:
-
Diphemanil methylsulfate (solid powder)
-
Aqueous buffer of interest (e.g., PBS at various pH values)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of solid Diphemanil methylsulfate to a glass vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed to pellet all undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved Diphemanil methylsulfate using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The concentration determined by HPLC-UV represents the thermodynamic solubility of the compound under the tested conditions.
Caption: Workflow for Thermodynamic Solubility Assay.
References
- 1. Diphemanil methyl sulfate | C21H27NO4S | CID 6126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. physicsforums.com [physicsforums.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. enamine.net [enamine.net]
Potential off-target effects of Diphemanil methylsulfate in cellular assays
Welcome to the technical support center for the use of Diphemanil methylsulfate in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects and assay-related artifacts when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Diphemanil methylsulfate?
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent.[1][2] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] It shows a particular affinity for the M3 subtype of these receptors.[1] M3 receptors are predominantly located in the smooth muscles of blood vessels, lungs, and the gastrointestinal tract, as well as in various glands.[1] By blocking these receptors, Diphemanil methylsulfate inhibits the effects of acetylcholine, leading to reduced secretions (e.g., saliva and stomach acid) and relaxation of smooth muscle.[1]
Q2: I am observing unexpected effects in my cellular assay that don't seem related to muscarinic receptor blockade. What could be the cause?
While the primary target of Diphemanil methylsulfate is the M3 muscarinic receptor, unexpected cellular effects could arise from several factors:
-
Cytotoxicity at High Concentrations: As a quaternary ammonium compound (QAC), Diphemanil methylsulfate may exhibit cytotoxic effects at higher concentrations, a known characteristic of this chemical class.[3][4] This can lead to decreased cell viability, which can confound the results of functional assays.
-
Non-specific Membrane Effects: The cationic nature of QACs can lead to interactions with cell membranes, potentially altering membrane integrity and function independent of specific receptor binding.[5]
-
Assay Interference: The compound may be directly interfering with your assay technology. For instance, it could have intrinsic fluorescent properties or quench the signal of a fluorescent reporter dye.[6][7]
-
Undocumented Off-Target Effects: Although not well-documented in publicly available literature, the compound could have weak interactions with other receptors, ion channels, or enzymes.
Q3: My fluorescence-based assay (e.g., calcium flux, reporter gene) is showing inconsistent or noisy data with Diphemanil methylsulfate. How can I troubleshoot this?
Inconsistent data in fluorescence-based assays can often be attributed to compound interference. Here are the steps to identify and mitigate this issue:
-
Run a Compound-Only Control: Measure the fluorescence of a solution containing only your assay buffer and Diphemanil methylsulfate at the concentrations you are testing. This will determine if the compound itself is autofluorescent at the excitation and emission wavelengths of your assay.
-
Check for Quenching: In a cell-free setup, mix Diphemanil methylsulfate with your fluorescent dye or a known fluorescent control. A decrease in signal compared to the dye-only control suggests that the compound is quenching the fluorescence.
-
Use an Orthogonal Assay: If possible, confirm your findings using a non-fluorescence-based method. For example, if you are studying receptor activation with a fluorescent calcium indicator, you could try to validate your results with a radioligand binding assay or a downstream signaling assay that uses a different detection method.
-
Switch to Red-Shifted Dyes: Autofluorescence and quenching are often more pronounced with blue or green fluorophores. Switching to dyes that excite and emit in the far-red spectrum can sometimes reduce interference.[8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you suspect Diphemanil methylsulfate is causing cell death in your experiments, it is crucial to perform a systematic cytotoxicity assessment.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Diphemanil methylsulfate in your cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After the incubation, add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Data Presentation: Example Cytotoxicity Data
| Concentration of Diphemanil methylsulfate (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 4.8 |
| 25 | 88.1 ± 6.2 |
| 50 | 70.3 ± 5.5 |
| 100 | 45.7 ± 7.1 |
| 200 | 15.9 ± 3.9 |
Note: This is example data and does not represent actual experimental results for Diphemanil methylsulfate.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new class of quaternary ammonium compounds as potent and environmental friendly disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess the purity and stability of Diphemanil methylsulfate samples
{"answer":"A comprehensive technical support center guide for assessing the purity and stability of Diphemanil methylsulfate samples, designed for researchers, scientists, and drug development professionals.
FAQs: Purity and Stability of Diphemanil Methylsulfate
Q1: What is Diphemanil methylsulfate and why are purity and stability important?
A1: Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent used as a muscarinic antagonist.[1] Purity is critical to ensure that the observed pharmacological activity is due to the drug substance itself and not to impurities, which could be inactive, have their own pharmacological effects, or be toxic. Stability is essential to ensure the drug product maintains its quality, safety, and efficacy throughout its shelf life.[2][3]
Q2: How should Diphemanil methylsulfate samples be stored?
A2: Samples should be stored in their original tight containers, protected from light and moisture.[4] For long-term stability studies, samples are typically stored under controlled conditions, such as 25°C/60% RH (Relative Humidity) and accelerated conditions like 40°C/75% RH.[4]
Q3: What are the typical analytical techniques used to assess the purity of Diphemanil methylsulfate?
A3: The primary technique is High-Performance Liquid Chromatography (HPLC), which is a stability-indicating method capable of separating Diphemanil methylsulfate from its degradation products and related substances.[4] Other methods include titrimetric assays for potency and spectroscopic methods like Infrared (IR) spectroscopy for identification.
Q4: What are forced degradation studies and why are they necessary?
A4: Forced degradation (or stress testing) involves intentionally degrading the sample under more severe conditions than accelerated stability studies (e.g., exposure to acid, base, oxidation, heat, and light).[3] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding degradation pathways.
-
Demonstrating the specificity of the analytical method, ensuring it can separate and quantify the active ingredient in the presence of its degradants.[2][3]
Experimental Protocols and Methodologies
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol outlines a stability-indicating HPLC method for the quantitative determination of Diphemanil methylsulfate and the detection of its impurities.
Objective: To separate and quantify Diphemanil methylsulfate from potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Chromatographic Data System
Chromatographic Conditions (Example):
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile:Buffer (e.g., phosphate buffer pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve Diphemanil methylsulfate reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the test sample (drug substance or formulation) in the mobile phase to achieve a similar target concentration as the standard.
-
System Suitability: Inject the standard solution multiple times (e.g., n=5). The system is suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%.
-
Analysis: Inject the blank (mobile phase), standard, and sample solutions into the chromatograph.
-
Calculation: Calculate the purity or assay of Diphemanil methylsulfate in the sample by comparing its peak area to that of the reference standard. Impurities are reported as a percentage of the main peak area.
Protocol 2: Forced Degradation Study
Objective: To assess the intrinsic stability of Diphemanil methylsulfate and identify degradation products.
Procedure:
-
Prepare separate solutions/suspensions of Diphemanil methylsulfate.
-
Expose each sample to one of the stress conditions listed in the table below.
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by the validated HPLC method alongside an unstressed control sample.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient for meaningful results.
Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60°C for 8 hours |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours |
| Thermal | Dry Heat at 80°C | 48 hours |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Expose solid and solution samples |
Troubleshooting Guide
Q: Why am I seeing baseline drift or noise in my HPLC chromatogram?
A: Baseline issues are common in HPLC and can stem from several sources.[5]
-
Causes:
-
Solutions:
-
Ensure the mobile phase is thoroughly degassed using sonication or an online degasser.
-
Use a column oven to maintain a stable temperature.
-
Prepare fresh mobile phase daily using high-purity solvents.
-
If the problem persists, flush the system and column, or replace the detector lamp.[5]
-
Q: My peak shape is poor (tailing or fronting). What should I do?
A: Poor peak shape can compromise resolution and integration accuracy.
-
Causes:
-
Tailing: Column degradation, strong sample-solvent incompatibility, or secondary interactions between the analyte (a quaternary amine) and the stationary phase.
-
Fronting: Column overload or sample solvent being stronger than the mobile phase.[6]
-
-
Solutions:
-
For Tailing: Use a guard column, ensure the sample is dissolved in the mobile phase, and check that the column is not degraded. Adjusting the mobile phase pH might be necessary.
-
For Fronting: Reduce the sample concentration or injection volume. Ensure the sample solvent is weaker than or the same as the mobile phase.
-
Q: The retention time of my Diphemanil methylsulfate peak is shifting between injections. Why?
A: Retention time shifts indicate a lack of system stability.
-
Causes:
-
Inconsistent mobile phase preparation.
-
Fluctuations in pump flow rate.[7]
-
Column aging or temperature changes.
-
Insufficient column equilibration time between runs.
-
-
Solutions:
-
Prepare mobile phase carefully and consistently.
-
Prime the pump to remove air bubbles and check for leaks.[7]
-
Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis sequence.
-
Visual Workflow Diagrams
References
- 1. Diphemanil methyl sulfate | C21H27NO4S | CID 6126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. aelabgroup.com [aelabgroup.com]
Technical Support Center: Optimizing Organ Bath Experiments with Diphemanil Methylsulfate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in organ bath experiments using Diphemanil methylsulfate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Diphemanil methylsulfate and how does it work in organ bath experiments?
Diphemanil methylsulfate is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a primary affinity for the M3 subtype.[1][2] In organ bath experiments, it is used to investigate the role of muscarinic receptors in smooth muscle contraction. By blocking the binding of acetylcholine or other muscarinic agonists, Diphemanil methylsulfate inhibits smooth muscle contraction, leading to tissue relaxation.[1] Its quaternary ammonium structure makes it highly polar, which can influence its absorption and distribution within the tissue.
Q2: What are the critical initial steps to ensure the viability of my tissue preparation?
Proper tissue handling from dissection to mounting is paramount. Throughout the dissection process, it is crucial to keep the tissue submerged in a physiological salt solution to prevent degradation.[3] The Krebs-Ringer bicarbonate (KRB) solution should be continuously aerated with carbogen (95% O2 and 5% CO2) to maintain a physiological pH (around 7.4) and adequate oxygenation.[3] Maintaining the organ bath at a constant physiological temperature (typically 37°C) is also essential for tissue health and to accurately represent physiological responses.[3]
Q3: How long should the equilibration period be before starting the experiment?
An equilibration period of at least 30 to 60 minutes is generally recommended after mounting the tissue in the organ bath.[4][5] During this time, the tissue should be washed with fresh physiological salt solution every 15-20 minutes.[4] This allows the tissue to stabilize, reach a steady baseline tension, and wash out any metabolites or cellular debris released during the preparation.
Q4: How do I prepare a stock solution of Diphemanil methylsulfate?
Diphemanil methylsulfate is typically a white to off-white solid.[2] For stock solutions, it is soluble in water.[2] To prepare a stock solution, accurately weigh the compound and dissolve it in the appropriate solvent to a known concentration (e.g., 10 mM). It is recommended to prepare fresh solutions for each experiment to avoid degradation. If storing stock solutions, they should be sealed, protected from moisture, and stored at appropriate temperatures (-80°C for up to 6 months or -20°C for up to 1 month).[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during organ bath experiments with Diphemanil methylsulfate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between tissue responses | 1. Tissue Heterogeneity: Significant differences in tissue size, composition, or health.[6] 2. Inconsistent Tissue Handling: Variations in dissection or mounting technique. 3. Temperature or pH Fluctuations: Instability in the organ bath environment.[3] | 1. Normalization: Normalize responses to a standard contractile agent (e.g., high-molar KCl) to account for differences in tissue contractility.[2] 2. Standardized Protocols: Adhere to a strict, consistent protocol for tissue preparation and mounting. 3. Environmental Control: Continuously monitor and maintain the temperature and pH of the physiological salt solution. |
| Inconsistent or weak antagonist effect of Diphemanil methylsulfate | 1. Inadequate Incubation Time: Insufficient time for the antagonist to reach equilibrium with the receptors. 2. Incorrect Concentration: The concentration of Diphemanil methylsulfate may be too low to effectively compete with the agonist. 3. Drug Degradation: The stock solution of Diphemanil methylsulfate may have degraded. | 1. Optimize Incubation: Allow for an adequate pre-incubation period with Diphemanil methylsulfate (typically 20-30 minutes) before adding the agonist.[1] 2. Concentration-Response Curve: Perform a pilot experiment to determine the optimal concentration range for Diphemanil methylsulfate. 3. Fresh Solutions: Always prepare fresh stock solutions of Diphemanil methylsulfate for each experiment. |
| Baseline "drift" or instability after adding Diphemanil methylsulfate | 1. Solvent Effects: The solvent used for the stock solution may be affecting the tissue. 2. Non-Specific Binding: As a quaternary ammonium compound, Diphemanil methylsulfate may exhibit some non-specific binding to tissues or the organ bath apparatus. 3. Incomplete Washout: Residual agonist from previous additions may still be present. | 1. Solvent Control: Run a control experiment with the solvent alone to assess its effect on the tissue baseline. 2. Proper Washing: Ensure thorough and consistent washing procedures between drug additions. A common rule of thumb is that each wash reduces the drug concentration by about 10-fold.[4] 3. Material Check: Ensure the organ bath and mounting materials are inert and do not interact with the compound. |
| Shift in the agonist dose-response curve is not parallel | 1. Non-Competitive Antagonism: The observed antagonism may not be purely competitive. 2. Receptor Desensitization: High concentrations of the agonist may be causing receptor desensitization. | 1. Schild Analysis: Perform a Schild analysis by constructing agonist dose-response curves in the presence of multiple concentrations of Diphemanil methylsulfate. A slope of 1 in the Schild plot is indicative of competitive antagonism. 2. Optimize Agonist Concentrations: Use the lowest effective concentration range for the agonist to avoid desensitization. |
Experimental Protocols
Protocol 1: Determining the Effect of Diphemanil Methylsulfate on Agonist-Induced Contractions
This protocol outlines the steps to assess the inhibitory effect of a single concentration of Diphemanil methylsulfate on smooth muscle contractions induced by a muscarinic agonist (e.g., carbachol).
-
Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., guinea pig ileum, rat bladder) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate) maintained at 37°C and aerated with 95% O2 / 5% CO2.[3]
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15-20 minutes, until a stable baseline tension is achieved.[4]
-
Control Agonist Response: Obtain a control concentration-response curve for the agonist (e.g., carbachol) by adding cumulative concentrations to the organ bath.
-
Washout: Thoroughly wash the tissue to remove the agonist and allow it to return to the baseline tension.
-
Antagonist Incubation: Add the desired concentration of Diphemanil methylsulfate to the bath and incubate for 20-30 minutes.[1]
-
Test Agonist Response: In the continued presence of Diphemanil methylsulfate, repeat the cumulative addition of the agonist to obtain a second concentration-response curve.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of Diphemanil methylsulfate. A rightward shift in the curve indicates competitive antagonism.
Protocol 2: Schild Analysis for pA2 Determination
This protocol is used to quantify the potency of a competitive antagonist like Diphemanil methylsulfate.
-
Follow Steps 1-4 from Protocol 1.
-
Multiple Antagonist Concentrations: Run parallel experiments with at least three different concentrations of Diphemanil methylsulfate.
-
Incubation and Agonist Curves: For each concentration of Diphemanil methylsulfate, perform the incubation and generate a full agonist concentration-response curve as described in Protocol 1.
-
Dose Ratio Calculation: For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Diphemanil methylsulfate (-log[Antagonist]) on the x-axis.
-
pA2 Determination: The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Visualizations
References
- 1. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dmt.dk [dmt.dk]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of quaternary ammonium compounds with acetylcholinesterase: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
Long-term stability of Diphemanil methylsulfate under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Diphemanil methylsulfate (DMS) under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Diphemanil methylsulfate tablets?
A1: Based on stability studies, Diphemanil methylsulfate tablets should be stored at 25°C with 60% relative humidity (RH) to prevent degradation.[1] Under these conditions, the tablets have been shown to be stable for at least 18 months.[1]
Q2: What degradation of Diphemanil methylsulfate can be expected under accelerated storage conditions?
A2: Under accelerated conditions of 40°C and 75% RH, a noticeable degradation of Diphemanil methylsulfate tablets has been observed over a 6-month period.[1] For 2 mg and 10 mg tablets, degradation can be up to 5% and 10%, respectively.[1] Two degradation products were also noted under these conditions.[1]
Q3: Has the photostability of Diphemanil methylsulfate been studied?
A3: The available literature on the stability of Diphemanil methylsulfate did not include studies on its sensitivity to light exposure.[1] Therefore, it is recommended to protect Diphemanil methylsulfate from light as a precautionary measure, in line with general guidance for pharmaceutical stability testing.
Q4: What are the potential degradation pathways for Diphemanil methylsulfate?
A4: While specific degradation pathways for Diphemanil methylsulfate have not been fully elucidated in the available literature, potential degradation mechanisms for pharmaceuticals include hydrolysis and oxidation.[2][3] For Diphemanil methylsulfate, this could hypothetically involve hydrolysis of the methylsulfate counter-ion or oxidation of the piperidine ring. Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) are necessary to identify the specific degradation products and pathways.[4]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC chromatogram during a stability study of Diphemanil methylsulfate.
-
Possible Cause 1: Degradation of the drug substance.
-
Possible Cause 2: Interaction with excipients.
-
Solution: If you are analyzing a formulated product, consider the possibility of interactions between Diphemanil methylsulfate and the excipients. Review the composition of your formulation and investigate the compatibility of each excipient with the drug substance.
-
-
Possible Cause 3: Contamination of the mobile phase or column.
-
Solution: Prepare fresh mobile phase and flush the HPLC system thoroughly. If the problem persists, try running a blank gradient to check for system contamination. If necessary, clean or replace the column according to the manufacturer's instructions.
-
Problem: The concentration of Diphemanil methylsulfate in my samples is decreasing more rapidly than expected.
-
Possible Cause 1: Inadequate storage.
-
Possible Cause 2: Photodegradation.
-
Solution: Although specific studies on the photostability of Diphemanil methylsulfate are not available, light exposure can be a factor in the degradation of many pharmaceuticals.[5] Store your samples in light-protected containers (e.g., amber vials or wrapped in aluminum foil) to minimize the possibility of photodegradation.
-
-
Possible Cause 3: Oxidative degradation.
-
Solution: The piperidine moiety in Diphemanil methylsulfate could be susceptible to oxidation. While not specifically studied, if you suspect oxidation, consider storing your samples under an inert atmosphere (e.g., nitrogen) and using antioxidants in your formulation if appropriate.
-
Data Presentation
Table 1: Long-Term Stability of Diphemanil Methylsulfate Tablets
| Dosage | Storage Condition | Duration | Remaining DMS (%) | Degradation Products Observed |
| 2 mg | 25°C / 60% RH | 18 months | 100.5% | No |
| 10 mg | 25°C / 60% RH | 18 months | 99.2% | No |
| 2 mg | 40°C / 75% RH | 6 months | 95.8% | Yes (two) |
| 10 mg | 40°C / 75% RH | 6 months | 90.3% | Yes (two) |
Data sourced from Houri et al., 2002.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Diphemanil Methylsulfate Quantification
This method was developed for the quantitative determination of Diphemanil methylsulfate in bulk drugs and pharmaceutical forms.[1]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Normal-phase column.
-
Mobile Phase: Acetonitrile and 0.075 M aqueous sodium acetate buffer (pH 4.50) in a 25/75 (v/v) ratio.[1] The pH of the sodium acetate buffer is adjusted with acetic acid.[1]
-
Flow Rate: 1 ml/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Temperature: Ambient.[1]
-
Retention Time: Approximately 5.09 minutes for Diphemanil methylsulfate.[1]
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[1]
General Protocol for Long-Term Stability Studies (Based on ICH Q1A Guidelines)
This protocol outlines a general approach for conducting long-term stability studies.
-
Batch Selection: Use at least three primary batches of the drug product for the stability study. The batches should be of the same formulation and packaged in the proposed commercial container closure system.
-
Storage Conditions:
-
Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.
-
Analytical Tests: The testing protocol should include assays for the active pharmaceutical ingredient (API), degradation products, and other critical quality attributes of the drug product (e.g., appearance, dissolution, moisture content). The analytical methods used must be stability-indicating.
-
Data Evaluation: Evaluate the data for any trends in the degradation of the API and the formation of impurities. The shelf-life is determined based on the time it takes for the product to no longer meet its specifications.
Mandatory Visualizations
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
Addressing unexpected results in Diphemanil methylsulfate experiments
Welcome to the technical support center for Diphemanil methylsulfate experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their in vitro and in vivo studies.
Troubleshooting Guides
This section provides a question-and-answer guide to address common and unexpected issues encountered during experiments with Diphemanil methylsulfate.
Issue 1: Higher than Expected EC50/IC50 Values (Lower Potency)
-
Question: My dose-response curve for Diphemanil methylsulfate shows a rightward shift, indicating lower potency than anticipated. What could be the cause?
-
Answer: Several factors could contribute to an apparent decrease in potency:
-
Compound Stability: Diphemanil methylsulfate solution stability can be a factor. A stability study of Diphemanil methylsulfate in tablets showed degradation of 5-10% over 6 months at 40°C.[1] While solutions for acute experiments are generally stable, prolonged experiments or improper storage of stock solutions could lead to degradation. It is recommended to prepare fresh solutions for each experiment.[1]
-
Solubility Issues: While Diphemanil methylsulfate is soluble in water and DMSO, precipitation can occur at high concentrations or in certain buffers.[2][3] Visually inspect your solutions for any signs of precipitation. Consider preparing a fresh, lower concentration stock solution if solubility is a concern.
-
Adsorption to Labware: Quaternary ammonium compounds can sometimes adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware to minimize this effect.
-
Experimental Conditions: Ensure that the pH and temperature of your assay buffer are optimal and consistent across experiments.
-
Issue 2: Variability in Results Between Experiments
-
Question: I am observing significant variability in the inhibitory effect of Diphemanil methylsulfate across different experimental days. How can I improve reproducibility?
-
Answer: Inconsistent results are a common challenge in pharmacology experiments. Consider the following:
-
Tissue/Cell Viability: In isolated tissue bath experiments, the health of the tissue is paramount. Ensure consistent dissection and handling procedures to maintain tissue viability. For cell-based assays, use cells within a consistent passage number range and ensure high viability before starting the experiment.
-
Reagent Consistency: Use the same batch of Diphemanil methylsulfate, agonists, and other reagents whenever possible. If you must use a new batch, perform a qualification experiment to ensure it behaves similarly to the previous one.
-
Equilibration Time: In isolated tissue bath experiments, allow for an adequate equilibration period for the tissue before adding any compounds. For antagonist studies, ensure a sufficient pre-incubation time with Diphemanil methylsulfate to allow for receptor binding equilibrium to be reached.
-
Issue 3: Schild Plot Slope Not Equal to Unity
-
Question: My Schild plot for Diphemanil methylsulfate has a slope that is significantly different from 1. What does this indicate?
-
Answer: A Schild plot slope deviating from 1 suggests that the antagonism may not be simple, competitive, and reversible.[4][5]
-
Slope < 1: This could indicate insurmountable antagonism, where increasing concentrations of the agonist cannot fully overcome the inhibition. This might be due to allosteric interactions or the antagonist dissociating very slowly from the receptor.
-
Slope > 1: This is less common but could suggest experimental artifacts such as non-equilibrium conditions or issues with the concentrations of the agonist or antagonist.
-
Troubleshooting Steps:
-
Verify the concentrations of your agonist and Diphemanil methylsulfate stock solutions.
-
Increase the pre-incubation time with Diphemanil methylsulfate to ensure equilibrium is reached.
-
Ensure the agonist response has reached a stable plateau before adding the antagonist.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Diphemanil methylsulfate?
A1: Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent.[3][6][7] It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a primary affinity for the M3 receptor subtype.[2][3] By blocking these receptors, it inhibits the effects of acetylcholine, leading to smooth muscle relaxation and reduced glandular secretions.[2]
Q2: What are the recommended solvents and storage conditions for Diphemanil methylsulfate?
A2: Diphemanil methylsulfate is soluble in water and DMSO.[2][3] For stock solutions, DMSO is commonly used. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] For aqueous solutions, it is best to prepare them fresh for each experiment.[1]
Q3: What are the expected pA2 values for Diphemanil methylsulfate?
Q4: Are there any known off-target effects of Diphemanil methylsulfate?
A4: The primary action of Diphemanil methylsulfate is as a muscarinic antagonist.[2][3][6][7] While the provided information does not detail specific off-target effects from experimental screening, like all drugs, the potential for off-target interactions exists, especially at higher concentrations. If you observe unexpected effects that cannot be attributed to muscarinic receptor blockade, consider performing a broader off-target screening panel.
Data Presentation
Table 1: Physical and Chemical Properties of Diphemanil Methylsulfate
| Property | Value | Reference |
| Molecular Formula | C21H27NO4S | [2] |
| Molecular Weight | 389.51 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility (Water) | 16.67 mg/mL (requires sonication) | [2] |
| Solubility (DMSO) | 25 mg/mL | [3] |
Table 2: Pharmacokinetic Parameters of Oral Diphemanil Methylsulfate in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | 2 to 4 hours | [8] |
| Mean Half-life | 8.35 hours | [8] |
| Urinary Recovery (48h) | 0.6 to 7.4% of administered dose | [8] |
Experimental Protocols
Protocol 1: Isolated Tissue Bath Assay for Functional Antagonism
This protocol provides a general framework for assessing the antagonist activity of Diphemanil methylsulfate on isolated smooth muscle preparations (e.g., trachea, ileum, bladder).
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the tissue of interest (e.g., trachea) and place it in cold, oxygenated physiological salt solution (PSS).
-
Prepare tissue segments (e.g., rings or strips) of appropriate size.[9]
-
-
Mounting and Equilibration:
-
Mount the tissue segments in an isolated tissue bath containing PSS maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washing.
-
-
Experimental Procedure:
-
Obtain a cumulative concentration-response curve to a suitable agonist (e.g., carbachol or acetylcholine) to establish a baseline.
-
Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tissue with a known concentration of Diphemanil methylsulfate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.
-
In the presence of Diphemanil methylsulfate, obtain a second cumulative concentration-response curve to the same agonist.
-
Repeat this process with increasing concentrations of Diphemanil methylsulfate.
-
-
Data Analysis:
-
Plot the log(agonist concentration) versus the response.
-
Determine the EC50 of the agonist in the absence and presence of each concentration of Diphemanil methylsulfate.
-
Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist) for each antagonist concentration.
-
Construct a Schild plot by plotting log(dose ratio - 1) versus the log of the molar concentration of Diphemanil methylsulfate.
-
The x-intercept of the Schild plot provides the pA2 value, and the slope should be close to 1 for competitive antagonism.[4][5]
-
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and Site of Diphemanil Methylsulfate Action.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. Diphemanil methyl sulfate | C21H27NO4S | CID 6126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Pharmacokinetics of diphemanil methylsulphate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scireq.com [scireq.com]
Cross-reactivity of Diphemanil methylsulfate with other receptor subtypes
Welcome to the Technical Support Center for Diphemanil Methylsulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and guidance on the experimental use of Diphemanil methylsulfate, with a specific focus on its receptor cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Diphemanil methylsulfate?
Diphemanil methylsulfate is a synthetic anticholinergic agent.[1] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking the binding of the neurotransmitter acetylcholine to these receptors, it inhibits parasympathetic nerve impulses.[1] This antagonism leads to a reduction in secretions (e.g., saliva and gastric acid) and relaxation of smooth muscle.[1]
Q2: Which muscarinic receptor subtype is the primary target of Diphemanil methylsulfate?
While Diphemanil methylsulfate is known to be a non-selective muscarinic antagonist, it is reported to primarily bind to the M3 muscarinic receptor subtype. M3 receptors are predominantly located on smooth muscle cells and glandular tissue.
Q3: What are the known off-target effects or cross-reactivities of Diphemanil methylsulfate?
Currently, there is limited publicly available quantitative data detailing the binding affinity (Ki or IC50 values) of Diphemanil methylsulfate across all five muscarinic receptor subtypes (M1-M5). This lack of comprehensive data makes a definitive statement on its precise cross-reactivity profile challenging. Furthermore, its interaction with non-muscarinic receptors is not well-documented in the literature. To determine the selectivity and potential off-target effects in your experimental system, it is highly recommended to perform receptor binding or functional assays against a panel of relevant receptors.
Q4: I am observing inconsistent results in my binding assay. What are some common troubleshooting steps?
Inconsistent results in radioligand binding assays can arise from several factors:
-
Reagent Quality: Ensure the radioligand and other reagents are not degraded. Aliquoting and proper storage are crucial.
-
Assay Conditions: Maintain consistent buffer pH, temperature, and incubation times between experiments.
-
Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing of all components.
-
Cell/Membrane Preparation: Variability in cell passage number or membrane preparation can lead to inconsistent receptor expression levels. It is advisable to use a large, single batch of cell membrane preparations for a series of experiments.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal. This can be minimized by using appropriate blocking agents (e.g., polyethyleneimine for filters), optimizing washing steps, and using a radioligand concentration at or below its dissociation constant (Kd).
Data Presentation
Due to the limited availability of comprehensive public data, a complete quantitative comparison of Diphemanil methylsulfate's binding affinity across all muscarinic receptor subtypes is not possible at this time. Researchers are encouraged to determine these values empirically using the protocols outlined below. A representative table for presenting such data is provided.
Table 1: Hypothetical Binding Affinity Profile of Diphemanil Methylsulfate at Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki in nM) |
| M1 | Data to be determined |
| M2 | Data to be determined |
| M3 | Data to be determined |
| M4 | Data to be determined |
| M5 | Data to be determined |
Note: Ki values should be determined experimentally. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
To characterize the cross-reactivity profile of Diphemanil methylsulfate, a combination of radioligand binding assays and functional assays is recommended.
Radioligand Binding Assay for Muscarinic Receptors
This protocol allows for the determination of the binding affinity (Ki) of Diphemanil methylsulfate for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.
-
Diphemanil methylsulfate.
-
Non-labeled, non-selective antagonist for determining non-specific binding (e.g., Atropine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Diphemanil methylsulfate in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine).
-
Competitive Binding: Radioligand, cell membranes, and varying concentrations of Diphemanil methylsulfate.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Diphemanil methylsulfate.
-
Determine the IC50 value (the concentration of Diphemanil methylsulfate that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the effect of the antagonist on receptor-mediated signaling pathways. The choice of assay depends on the G-protein coupling of the muscarinic receptor subtype.
-
M1, M3, and M5 Receptors (Gq-coupled): Calcium Flux Assay This assay measures the ability of Diphemanil methylsulfate to inhibit agonist-induced increases in intracellular calcium.
-
M2 and M4 Receptors (Gi-coupled): cAMP Assay This assay measures the ability of Diphemanil methylsulfate to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow
Caption: Workflow for determining cross-reactivity.
References
Validation & Comparative
A Comparative Analysis of Diphemanil Methylsulfate and Atropine on Tracheal Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Diphemanil methylsulfate and atropine on tracheal smooth muscle. The information presented is intended to support research and development efforts in the field of respiratory therapeutics by offering a detailed examination of their mechanisms of action, potency, and receptor selectivity, supported by experimental data and protocols.
Introduction
Diphemanil methylsulfate and atropine are both anticholinergic agents that function as muscarinic receptor antagonists, leading to the relaxation of airway smooth muscle.[1][2][3] However, their distinct pharmacological profiles, particularly in terms of receptor selectivity, result in different therapeutic and side-effect profiles. This guide delves into a head-to-head comparison of these two compounds, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for Diphemanil methylsulfate and atropine, focusing on their binding affinities for muscarinic receptors and their potency in inducing tracheal smooth muscle relaxation.
| Drug | Receptor Subtype | Inhibitory Constant (Ki) | Species/Tissue |
| Atropine | M1 | 1.27 ± 0.36 nM[4] | Recombinant Human |
| M2 | 3.24 ± 1.16 nM[4] | Recombinant Human | |
| M3 | 2.21 ± 0.53 nM[4] | Recombinant Human | |
| M4 | 0.77 ± 0.43 nM[4] | Recombinant Human | |
| M5 | 2.84 ± 0.84 nM[4] | Recombinant Human | |
| Diphemanil methylsulfate | M3 | Data not available |
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki)
| Drug | Parameter | Value | Species/Tissue |
| Atropine | EC50 (for relaxation of carbachol-induced contraction) | 10⁻⁹ - 10⁻⁸ M[5] | Guinea Pig Trachea |
| Diphemanil methylsulfate | EC50 (for relaxation of carbachol-induced contraction) | Data not available |
Table 2: Comparative Potency on Tracheal Smooth Muscle Relaxation
Mechanism of Action and Signaling Pathways
Both Diphemanil methylsulfate and atropine exert their effects by competitively blocking muscarinic acetylcholine receptors on tracheal smooth muscle cells.[1][3] Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, normally binds to these receptors to induce bronchoconstriction. By antagonizing this interaction, these drugs lead to smooth muscle relaxation and bronchodilation.
Atropine is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors with similar affinity.[3][4] In the airways, M3 receptors are the primary mediators of smooth muscle contraction.[8] M2 receptors are also present and are thought to have a role in regulating acetylcholine release.
Diphemanil methylsulfate is a quaternary ammonium anticholinergic that is reported to primarily bind to the M3 muscarinic receptor.[6][7] This selectivity for the M3 receptor subtype may offer a more targeted therapeutic effect on smooth muscle relaxation with potentially fewer side effects associated with the blockade of other muscarinic receptor subtypes.
Below are diagrams illustrating the signaling pathways involved.
Caption: Muscarinic antagonist signaling pathway in tracheal smooth muscle.
Experimental Protocols
The following is a generalized protocol for an in vitro isolated tracheal ring experiment, a common method for assessing the effects of pharmacological agents on airway smooth muscle contractility. This protocol is based on methodologies described in the scientific literature.[9][10][11]
Tissue Preparation
-
Humanely euthanize the experimental animal (e.g., guinea pig, rat) in accordance with institutional animal care and use committee guidelines.
-
Carefully excise the trachea and place it in cold (4°C), oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11).
-
Clean the trachea of adhering connective tissue and fat under a dissecting microscope.
-
Cut the trachea into rings of approximately 2-4 mm in width.
Organ Bath Setup
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
Connect the upper hook to an isometric force transducer, which is linked to a data acquisition system.
-
Apply a resting tension of 1-2 grams to each tracheal ring and allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
Experimental Procedure
-
Induction of Contraction: After equilibration, induce a stable contraction of the tracheal rings using a contractile agonist such as carbachol or acetylcholine at a concentration that produces a submaximal response (e.g., EC₇₀-EC₈₀).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the antagonist (Diphemanil methylsulfate or atropine) in a cumulative manner, increasing the concentration in logarithmic steps.
-
Data Recording: Record the relaxation response at each concentration until a maximal relaxation is achieved or the concentration range of interest has been covered.
-
Data Analysis: Express the relaxation at each antagonist concentration as a percentage of the initial induced contraction. Plot the concentration-response curves and calculate the EC₅₀ (the concentration of the antagonist that produces 50% of the maximal relaxation).
Caption: Workflow for in vitro isolated tracheal ring experiments.
Discussion and Conclusion
Both Diphemanil methylsulfate and atropine are effective muscarinic antagonists capable of inducing relaxation of tracheal smooth muscle. The primary distinction lies in their receptor selectivity. Atropine's non-selective nature means it will block M1, M2, and M3 receptors, which could lead to a broader range of physiological effects. In contrast, Diphemanil methylsulfate's reported selectivity for the M3 receptor suggests a more targeted action on smooth muscle contraction.[3][4][6][7]
The lack of direct comparative quantitative data for Diphemanil methylsulfate on tracheal smooth muscle highlights an area for future research. Such studies would be invaluable for a more precise understanding of its potency and therapeutic potential in respiratory diseases. The experimental protocol provided in this guide offers a standardized method for conducting such comparative investigations.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced basal tension in isolated rat tracheal smooth muscle stimulated by electric field stimulation under low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Diphemanil Methylsulfate and Ipratropium Bromide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of two quaternary ammonium anticholinergic agents: Diphemanil methylsulfate and ipratropium bromide. This analysis is based on available experimental data to delineate their respective potencies and mechanisms of action at muscarinic acetylcholine receptors.
Diphemanil methylsulfate and ipratropium bromide are both synthetic quaternary ammonium compounds with antimuscarinic properties, utilized for their effects on smooth muscle and secretory glands. Their primary mechanism of action involves the blockade of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors integral to the parasympathetic nervous system's function. While both compounds are effective bronchodilators, their in vitro profiles exhibit nuances in potency and receptor subtype affinity.
Quantitative Efficacy Comparison
In contrast, specific inhibitory concentrations for ipratropium bromide have been determined, highlighting its non-selective profile across the key muscarinic receptor subtypes involved in airway smooth muscle contraction and other physiological responses.
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| Ipratropium Bromide | M1 | 2.9 | [3] |
| M2 | 2.0 | [3] | |
| M3 | 1.7 | [3] | |
| Diphemanil Methylsulfate | M1 | Data not available | |
| M2 | Data not available | ||
| M3 | Data not available |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize and compare muscarinic antagonists like Diphemanil methylsulfate and ipratropium bromide.
Isolated Guinea-Pig Trachealis Muscle Contraction Assay
This functional assay assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised and placed in a Krebs-Henseleit solution. The trachea is then cut into rings or strips.
-
Mounting: The tissue preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. One end of the tissue is fixed, while the other is connected to an isometric force transducer to measure tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period, with periodic washing.
-
Agonist-Induced Contraction: A muscarinic agonist, such as methacholine or carbachol, is added to the organ bath in a cumulative manner to establish a concentration-response curve.
-
Antagonist Evaluation: In separate experiments, the tissues are pre-incubated with varying concentrations of the antagonist (Diphemanil methylsulfate or ipratropium bromide) for a defined period before the cumulative addition of the agonist.
-
Data Analysis: The antagonistic potency is determined by the rightward shift of the agonist's concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50, is calculated to quantify the antagonist's affinity.
Muscarinic Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound for specific muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, or M3) are prepared from cultured cells (e.g., CHO or HEK cells).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (Diphemanil methylsulfate or ipratropium bromide).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a non-radiolabeled antagonist like atropine) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Muscarinic Receptor Signaling Pathways
Both Diphemanil methylsulfate and ipratropium bromide exert their effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The primary receptor subtype in airway smooth muscle is the M3 receptor, which couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction. Antagonists like Diphemanil methylsulfate and ipratropium bromide prevent this cascade, resulting in bronchodilation.
Conclusion
Both Diphemanil methylsulfate and ipratropium bromide are effective muscarinic receptor antagonists. While functional assays on isolated tissues suggest they have comparable potency in antagonizing cholinergically-induced bronchoconstriction, the available data indicates that ipratropium bromide is a non-selective antagonist of M1, M2, and M3 receptors. Diphemanil methylsulfate is reported to primarily target the M3 receptor, though more detailed quantitative data on its receptor subtype selectivity would be beneficial for a more complete comparative assessment. The experimental protocols and signaling pathway information provided herein offer a framework for further in vitro investigations into the pharmacology of these and other muscarinic antagonists.
References
- 1. A comparative study of two parasympatholytic bronchodilator agents: ipratropium bromide and diphemanil methylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Activity of acetylcholinesterase in vivo and in vitro in the presence of biquaternary ammonium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Diphemanil Methylsulfate's Antagonism of Carbachol-Induced Bronchoconstriction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of diphemanil methylsulfate in antagonizing carbachol-induced bronchoconstriction. It offers a review of available data, comparisons with other anticholinergic agents, and detailed experimental protocols to support further research and development in respiratory pharmacology.
Mechanism of Action: Antagonism of Muscarinic Receptors
Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors. Specifically, it has a high affinity for M3 muscarinic receptors located on the smooth muscle of the airways.[1] Stimulation of these receptors by agonists like carbachol leads to smooth muscle contraction and bronchoconstriction. By blocking these receptors, diphemanil methylsulfate effectively inhibits the bronchoconstrictive effects of cholinergic stimulation, leading to bronchodilation.
Comparative Efficacy of Anticholinergic Agents
Direct quantitative comparisons of diphemanil methylsulfate with other anticholinergics in antagonizing carbachol-induced bronchoconstriction are limited in publicly available literature. However, a key in vivo study provides a qualitative comparison.
| Drug | Target Receptor(s) | Potency vs. Carbachol-Induced Bronchoconstriction | Key Characteristics |
| Diphemanil Methylsulfate | Muscarinic (primarily M3) | Stated to be approximately equipotent to ipratropium bromide in vivo. | Quaternary ammonium compound. Also exhibits non-specific spasmolytic activity. |
| Ipratropium Bromide | Non-selective Muscarinic (M1, M2, M3) | Stated to be approximately equipotent to diphemanil methylsulfate in vivo. | Quaternary ammonium compound, poorly absorbed systemically after inhalation. |
| Tiotropium Bromide | Long-acting Muscarinic (primarily M1 and M3) | Generally considered more potent and longer-acting than ipratropium. | Quaternary ammonium compound with slow dissociation from M1 and M3 receptors, allowing for once-daily dosing. |
| Atropine | Non-selective Muscarinic | Effective antagonist of cholinergic bronchoconstriction. | Tertiary amine, can cross the blood-brain barrier and may have more systemic side effects. |
Note: The direct equipotent comparison between diphemanil methylsulfate and ipratropium bromide is based on a study by Diamond and O'Donnell (1980), which utilized an in vivo cat model with carbachol as the bronchoconstricting agent. Further studies with detailed dose-response curves would be beneficial for a more granular quantitative comparison.
Signaling Pathway of Carbachol-Induced Bronchoconstriction and Antagonism by Diphemanil Methylsulfate
The following diagram illustrates the signaling cascade initiated by carbachol and its inhibition by diphemanil methylsulfate.
Caption: Signaling pathway of carbachol-induced bronchoconstriction and its antagonism by diphemanil methylsulfate.
Experimental Protocols
This section outlines a typical experimental workflow for validating the antagonism of carbachol-induced bronchoconstriction by diphemanil methylsulfate in a guinea pig model.
In Vitro: Isolated Tracheal Ring Preparation
This protocol is adapted from standard organ bath techniques for assessing airway smooth muscle contractility.
1. Tissue Preparation:
- Male Hartley guinea pigs (300-500g) are euthanized by a humane method.
- The trachea is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
- The trachea is cleaned of adhering connective tissue and cut into 3-4 mm wide rings.
2. Organ Bath Setup:
- Tracheal rings are suspended between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
- One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
- An optimal resting tension of 1.0-1.5 g is applied to the tissues, and they are allowed to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
3. Experimental Procedure:
- After equilibration, the viability of the tissues is confirmed by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
- Following a washout and return to baseline, a cumulative concentration-response curve to carbachol (e.g., 10⁻⁹ to 10⁻⁴ M) is established.
- The tissues are then washed, and after re-equilibration, they are incubated with a specific concentration of diphemanil methylsulfate for a predetermined period (e.g., 30 minutes).
- A second cumulative concentration-response curve to carbachol is then generated in the presence of diphemanil methylsulfate.
- This procedure can be repeated with different concentrations of diphemanil methylsulfate and other antagonists for comparative analysis.
4. Data Analysis:
- The contractile responses to carbachol are expressed as a percentage of the maximal contraction induced by KCl.
- Dose-response curves are plotted, and pharmacological parameters such as EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) are calculated.
- For competitive antagonists, a Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro experimental protocol.
Caption: Workflow for in vitro validation of diphemanil methylsulfate's antagonism of carbachol-induced bronchoconstriction.
This guide provides a framework for understanding and further investigating the efficacy of diphemanil methylsulfate as a bronchodilator. The provided protocols and comparative data can serve as a valuable resource for the design of future preclinical and clinical studies.
References
Head-to-head comparison of Diphemanil methylsulfate and glycopyrrolate in vitro
An objective analysis of two quaternary ammonium anticholinergic agents for researchers, scientists, and drug development professionals.
Introduction
Diphemanil methylsulfate and glycopyrrolate are both quaternary ammonium anticholinergic agents that function as muscarinic acetylcholine receptor (mAChR) antagonists.[1][2][3][[“]] Their primary mechanism of action involves competitively blocking the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve stimulation.[1][2][3][[“]] This action leads to a reduction in smooth muscle contraction and glandular secretions.[3][[“]] While both compounds share a common mechanistic pathway, their specific in vitro pharmacological profiles, particularly their binding affinities and functional potencies at different muscarinic receptor subtypes, are crucial for understanding their therapeutic potential and selectivity.
This guide provides a head-to-head in vitro comparison of diphemanil methylsulfate and glycopyrrolate, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: Muscarinic Receptor Antagonism
Both diphemanil methylsulfate and glycopyrrolate exert their effects by blocking muscarinic acetylcholine receptors. These G-protein coupled receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. As antagonists, these drugs prevent the conformational change in the receptor that is normally induced by acetylcholine, thereby inhibiting the downstream signaling cascade.
Quantitative In Vitro Data
The following tables summarize the available quantitative in vitro data for glycopyrrolate. Despite extensive searches of publicly available literature, specific quantitative in vitro binding affinity (Ki) or functional potency (pA2 or IC50) values for diphemanil methylsulfate could not be located. Available information describes it as a muscarinic receptor antagonist with primary activity at the M3 receptor subtype.
Table 1: Muscarinic Receptor Binding Affinity of Glycopyrrolate
| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference |
| M1 | Guinea-pig brain membranes | [3H]-Pirenzepine | 0.60 | [5] |
| M2 | Guinea-pig brain membranes | [3H]-AF-DX 384 | 0.03 | [5] |
| M1-M3 | Human peripheral lung and airway smooth muscle | [3H]-N-methylscopolamine | 0.5 - 3.6 |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism of Glycopyrrolate
| Tissue Preparation | Agonist | pA2 | Reference |
| Guinea-pig atrium | Carbachol | 8.16 | [5] |
| Guinea-pig atrium | Acetylcholine | 8.39 | [5] |
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize muscarinic receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the muscarinic receptor subtype of interest are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffered solution with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound (diphemanil methylsulfate or glycopyrrolate).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioligand bound in the presence of the test compound is compared to the amount bound in its absence. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assay: Isolated Tissue Bath
This assay measures the functional potency (pA2) of an antagonist by quantifying its ability to inhibit the contractile response of an isolated tissue to a muscarinic agonist.
Detailed Protocol:
-
Tissue Preparation: A smooth muscle tissue rich in muscarinic receptors, such as a segment of guinea pig ileum or trachea, is dissected and mounted in an organ bath filled with a physiological salt solution, aerated with carbogen (95% O2, 5% CO2), and maintained at 37°C.
-
Tension Recording: The tissue is connected to a force transducer to record isometric contractions.
-
Agonist Concentration-Response: A cumulative concentration-response curve is generated by adding increasing concentrations of a muscarinic agonist (e.g., carbachol or acetylcholine) to the organ bath and recording the resulting contraction.
-
Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a known concentration of the antagonist (diphemanil methylsulfate or glycopyrrolate) for a specific period to allow for equilibrium to be reached.
-
Second Agonist Response: In the presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. The antagonist is expected to cause a rightward shift in the curve.
-
Schild Analysis: This procedure is repeated with several different concentrations of the antagonist. The dose-ratios (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose-ratio - 1) versus the negative log of the molar concentration of the antagonist is constructed. The x-intercept of the Schild regression line provides the pA2 value.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. consensus.app [consensus.app]
- 5. The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the M3 Receptor Selectivity of Diphemanil Methylsulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diphemanil methylsulfate's selectivity for the M3 muscarinic acetylcholine receptor (mAChR). Due to the limited availability of public quantitative binding data for Diphemanil methylsulfate, this guide leverages its established qualitative M3 receptor preference and compares it against well-characterized muscarinic antagonists with varying selectivity profiles. The included experimental data for comparator drugs, detailed protocols, and pathway diagrams offer a framework for researchers to evaluate and contextualize the M3 selectivity of novel compounds.
Diphemanil methylsulfate is recognized as a quaternary ammonium anticholinergic agent that functions by binding to muscarinic acetylcholine receptors.[1][2] Its primary therapeutic action is attributed to its antagonist activity at the M3 receptor, which is prevalent in smooth muscles and glands.[1][2]
Comparative Analysis of Muscarinic Receptor Antagonists
To contextualize the M3 receptor selectivity of Diphemanil methylsulfate, this guide provides a comparison with antagonists of known selectivity profiles:
-
Darifenacin: A well-established M3 selective antagonist.
-
Oxybutynin: An antagonist with a preference for M1 and M3 receptors.
-
Tolterodine: A non-selective muscarinic antagonist.
-
Atropine: A classic non-selective muscarinic antagonist.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of the comparator drugs across the five human muscarinic receptor subtypes (M1-M5). This data provides a quantitative benchmark for M3 selectivity.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3 vs. M2 Selectivity Ratio | M3 vs. M1 Selectivity Ratio |
| Diphemanil methylsulfate | Data not available | Data not available | Data not available | Data not available | Data not available | Reported as M3 Selective | Reported as M3 Selective |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 | ~50 | ~7.9 |
| Oxybutynin | 2.0 | 20.0 | 1.3 | 10.0 | 40.0 | ~15.4 | ~1.5 |
| Tolterodine | 1.6 | 10.0 | 3.2 | 20.0 | 20.0 | ~3.1 | ~0.5 |
| Atropine | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 | ~1.5 | ~1.7 |
Note: Ki values are compiled from various sources and experimental conditions may differ. Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonistic Potency (IC50, nM)
| Compound | M1 IC50 (nM) | M2 IC50 (nM) | M3 IC50 (nM) | M4 IC50 (nM) | M5 IC50 (nM) |
| Diphemanil methylsulfate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Darifenacin | ~100 | ~1000 | ~10 | ~1000 | ~100 |
| Oxybutynin | ~25 | ~250 | ~15 | ~125 | ~500 |
| Tolterodine | ~14 | ~14 | ~14 | Data not available | Data not available |
| Atropine | 2.22 | 4.32 | 4.16 | 2.38 | 3.39 |
Note: IC50 values are approximate and compiled from various functional assays. Lower IC50 values indicate higher antagonist potency.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow for determining muscarinic receptor selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of muscarinic receptor antagonists.
1. Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).
-
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compound (e.g., Diphemanil methylsulfate) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of Atropine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared and diluted in assay buffer.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes in a 96-well plate. Total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled antagonist) wells are included as controls. The incubation is carried out at room temperature to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. In Vitro Functional Assay: Calcium Flux Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a hallmark of M1, M3, and M5 receptor activation.
-
Objective: To determine the functional potency (IC50) of a test compound in blocking M1, M3, or M5 receptor-mediated signaling.
-
Materials:
-
Cells stably expressing the M1, M3, or M5 receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (antagonist).
-
Known muscarinic agonist (e.g., Carbachol).
-
Assay buffer.
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a solution containing the calcium-sensitive dye.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium response is measured, and concentration-response curves are generated to determine the IC50 value.
-
Conclusion
References
Cross-Validation of Diphemanil Methylsulfate's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diphemanil methylsulfate, a synthetic anticholinergic agent, with other established antimuscarinic drugs. The information is collated from various preclinical studies to assist researchers in understanding its pharmacological profile and to guide future research and development. While direct comparative studies with quantitative efficacy data for Diphemanil methylsulfate are limited in publicly available literature, this guide synthesizes the available information on its mechanism of action, toxicology, and the experimental models used to evaluate its therapeutic effects.
Mechanism of Action
Diphemanil methylsulfate is a quaternary ammonium compound that acts as a muscarinic receptor antagonist. Its primary mechanism involves competitively blocking the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system. This blockade leads to a reduction in smooth muscle contractions and secretions from various glands, which is the basis for its therapeutic applications in conditions like hyperhidrosis (excessive sweating) and peptic ulcers.
Below is a diagram illustrating the general signaling pathway of muscarinic receptor antagonists like Diphemanil methylsulfate.
Caption: General signaling pathway of a muscarinic receptor antagonist.
Comparative Data
Acute Toxicity Data
The following table summarizes the available acute toxicity data for Diphemanil methylsulfate in rats.
| Compound | Animal Model | Route of Administration | LD50 | Toxic Effects Noted |
| Diphemanil methylsulfate | Rat | Oral | 1107 mg/kg[1] | Details not reported other than lethal dose[1] |
| Diphemanil methylsulfate | Rat | Intravenous | 5 mg/kg[1] | Mydriasis, smooth muscle relaxation[1] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population. This data is crucial for determining the safety profile of a drug.
Framework for Efficacy Comparison (Hypothetical)
The following tables are templates that can be used to summarize data from future studies directly comparing the efficacy of Diphemanil methylsulfate with other anticholinergic agents in relevant animal models.
Table 2: Antisecretory Effects in a Rat Pylorus Ligation Model
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Gastric Acid Secretion | ED50 (mg/kg) |
| Diphemanil methylsulfate | - | - | - | - |
| Atropine | - | - | - | - |
| Glycopyrrolate | - | - | - | - |
| Vehicle Control | - | - | 0% | - |
Table 3: Antisialagogue Effects in a Mouse Model
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Salivation | ED50 (mg/kg) |
| Diphemanil methylsulfate | - | - | - | - |
| Atropine | - | - | - | - |
| Glycopyrrolate | - | - | - | - |
| Vehicle Control | - | - | 0% | - |
Experimental Protocols
Detailed methodologies for key experiments relevant to the assessment of anticholinergic drugs are provided below. These protocols are based on established methods and can be adapted for the evaluation of Diphemanil methylsulfate.
Pylorus Ligation Model in Rats (for Antisecretory Activity)
This model is used to assess the ability of a compound to inhibit gastric acid secretion.
Workflow Diagram:
Caption: Workflow for the pylorus ligation model in rats.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-200g) are typically used.
-
Fasting: Animals are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping and Dosing: Animals are divided into groups (n=6-8 per group) and administered the test compound (Diphemanil methylsulfate, atropine, glycopyrrolate) or vehicle control, typically via oral gavage or subcutaneous injection, 30-60 minutes before surgery.
-
Surgical Procedure:
-
Anesthetize the rat using a suitable anesthetic (e.g., ether, urethane).
-
Make a midline incision in the abdomen to expose the stomach.
-
Ligate the pyloric sphincter with a silk suture, being careful not to obstruct the blood supply.
-
Close the abdominal wall with sutures.
-
-
Post-Surgery: The animals are allowed to recover in individual cages and are deprived of food and water.
-
Sample Collection: After a set period (usually 4 hours), the animals are euthanized. The stomach is dissected out, and the gastric contents are collected.
-
Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter. The total acidity is titrated with 0.01 N NaOH using a suitable indicator.
-
Data Expression: The percentage inhibition of gastric acid secretion is calculated relative to the vehicle control group.
Mouse Sweat Assay (for Antihyperhidrosis Activity)
This model is used to evaluate the effect of a compound on sweat production.
Workflow Diagram:
Caption: Workflow for the mouse sweat assay.
Detailed Protocol:
-
Animals: Male or female mice (e.g., C57BL/6) are used.
-
Dosing: Animals are pre-treated with the test compound or vehicle at a specified time before the induction of sweating.
-
Sweat Induction: Sweating is induced by administering a cholinergic agonist, such as pilocarpine (e.g., 2 mg/kg, intraperitoneally).
-
Visualization of Sweating:
-
The plantar surface of the mouse's hind paw is coated with a starch-iodine solution.
-
As sweat is secreted, the iodine reacts with the starch, producing dark blue spots.
-
-
Quantification:
-
High-resolution images of the paws are taken at specific time points after sweat induction.
-
The number and/or area of the dark spots are quantified using image analysis software (e.g., ImageJ).
-
-
Data Expression: The inhibition of sweating is expressed as a percentage reduction in the number or area of sweat spots compared to the control group.
Conclusion
Diphemanil methylsulfate is an anticholinergic agent with a well-understood mechanism of action. However, there is a notable lack of publicly available, direct comparative studies in animal models that quantify its efficacy against other commonly used anticholinergics like atropine and glycopyrrolate. The toxicological data provides a preliminary safety profile, but further research is needed to establish a comprehensive preclinical profile. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, which would be invaluable for the research and drug development community. Future studies should focus on generating robust, quantitative data to clearly define the therapeutic potential of Diphemanil methylsulfate in relation to existing treatments.
References
A Comparative Analysis of Diphemanil Methylsulfate and Newer Anticholinergic Drugs on Muscarinic Receptor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of the established anticholinergic agent, Diphemanil methylsulfate, with several newer long-acting muscarinic antagonists (LAMAs), including tiotropium, glycopyrrolate, umeclidinium, and aclidinium. This objective analysis, supported by experimental data from published literature, aims to inform research and development in the field of anticholinergic therapeutics.
Executive Summary
Anticholinergic drugs are a cornerstone in the management of various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. Their therapeutic effect is primarily mediated through the blockade of muscarinic acetylcholine receptors (mAChRs). While Diphemanil methylsulfate has been in clinical use for a considerable time, a newer generation of LAMAs has emerged, offering improved clinical profiles. This guide focuses on the comparative in vitro potency of these agents, a key determinant of their pharmacological activity. The data presented is derived from radioligand binding assays and functional antagonism studies, providing quantitative measures of drug-receptor interactions.
Comparative Potency at Muscarinic Receptors
The potency of anticholinergic drugs is typically quantified by their binding affinity (Ki or pKi) for muscarinic receptor subtypes (M1-M5) and their functional antagonist activity (pA2). A lower Ki value and a higher pKi or pA2 value indicate greater potency.
| Drug | Receptor Subtype | pKi | Ki (nM) | pA2 | Source |
| Umeclidinium | M1 | - | 0.16 | - | [1] |
| M2 | - | 0.15 | - | [1] | |
| M3 | - | 0.06 | 10.6 | [1][2] | |
| M4 | - | 0.16 | - | [2] | |
| M5 | - | 0.05 | - | [2] | |
| Tiotropium | M3 | - | - | 10.4 | [3] |
| Glycopyrrolate | M1 | 9.22 | 0.60 | - | [4] |
| M2 | 10.52 | 0.03 | - | [4] | |
| M3 | - | - | 9.7 | [3] | |
| (Carbachol antagonism) | - | - | 8.16 | [4] | |
| (Acetylcholine antagonism) | - | - | 8.39 | [4] | |
| Aclidinium | M1 | 9.85 | 0.14 | - | [5] |
| M2 | 9.77 | 0.17 | - | [5] | |
| M3 | 9.77 | 0.17 | 9.6 | [3][5] | |
| Diphemanil methylsulfate | M3 | N/A | N/A | N/A | Data not available in the searched literature. |
Note: "N/A" indicates that specific quantitative data for Diphemanil methylsulfate could not be located in the publicly available literature searched for this guide. The available information qualitatively describes it as a muscarinic M3 receptor antagonist.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of anticholinergic drugs and the workflows of key experimental protocols used to determine their potency.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is a generalized procedure for determining the binding affinity (Ki) of an unlabeled antagonist for muscarinic receptors.
1. Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing a specific human muscarinic receptor subtype (M1, M2, or M3).
-
Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: The unlabeled anticholinergic drug to be tested (e.g., Diphemanil methylsulfate).
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains radioligand and cell membranes.
-
Non-specific Binding: Contains radioligand, cell membranes, and a high concentration of a known non-radiolabeled antagonist (e.g., atropine) to saturate all specific binding sites.
-
Competition: Contains radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Plot Analysis for pA2 Determination
This protocol describes a functional assay to determine the pA2 value of a competitive antagonist.
1. Materials:
-
Isolated Tissue: A smooth muscle preparation containing muscarinic receptors, such as guinea pig ileum or trachea.
-
Organ Bath: A temperature-controlled chamber to maintain the tissue in a physiological salt solution (e.g., Krebs-Henseleit solution) with aeration.
-
Isotonic Transducer and Recording System: To measure tissue contraction.
-
Agonist: A muscarinic receptor agonist, such as acetylcholine or carbachol.
-
Antagonist: The anticholinergic drug to be tested.
2. Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a slight tension and allow it to equilibrate.
-
Control Agonist Dose-Response Curve (DRC): Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the resulting contractions until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of the antagonist to the bath and incubate for a predetermined time to allow for equilibrium.
-
Shifted Agonist DRC: In the continued presence of the antagonist, generate a new agonist DRC. The curve should be shifted to the right.
-
Repeat: Repeat the antagonist incubation and subsequent agonist DRC generation with at least two other increasing concentrations of the antagonist.
3. Data Analysis:
-
Determine EC50 values: For each agonist DRC (control and in the presence of different antagonist concentrations), determine the EC50 value (the agonist concentration that produces 50% of the maximal response).
-
Calculate Dose Ratios (DR): For each antagonist concentration, calculate the dose ratio by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Determine pA2: For a competitive antagonist, the Schild plot should be a straight line with a slope of approximately 1. The pA2 value is the x-intercept of this line, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Conclusion
The provided data indicates that the newer long-acting muscarinic antagonists—umeclidinium, tiotropium, glycopyrrolate, and aclidinium—are highly potent at the human M3 muscarinic receptor, with pKi and pA2 values in the nanomolar to picomolar range.[1][2][3][4][5] This high potency is a key factor in their clinical efficacy as bronchodilators. While Diphemanil methylsulfate is known to act as a muscarinic M3 receptor antagonist, a lack of publicly available, specific in vitro potency data (Ki or pA2 values) prevents a direct quantitative comparison within the scope of this guide.[6][7] Further research to characterize the in vitro pharmacological profile of Diphemanil methylsulfate would be beneficial for a complete comparative assessment. The experimental protocols detailed here provide a standardized framework for conducting such studies.
References
- 1. Portico [access.portico.org]
- 2. Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aclidinium bromide - Wikipedia [en.wikipedia.org]
In Vitro Validation: A Comparative Guide to Diphemanil Methylsulfate and Alternatives for Bladder Detrusor Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of therapeutic agents aimed at modulating bladder detrusor muscle contractility, a key factor in the management of overactive bladder (OAB). While the primary focus is on the anticholinergic agent Diphemanil methylsulfate, this document also presents a comparative analysis of other established antimuscarinic drugs and alternative therapeutic classes, supported by experimental data from published literature.
Diphemanil methylsulfate is a synthetic anticholinergic agent that functions as a muscarinic receptor antagonist.[1] By blocking the action of acetylcholine, it leads to the relaxation of smooth muscle, including the detrusor muscle of the bladder.[1] However, a thorough review of publicly available scientific literature reveals a notable lack of specific in vitro quantitative data, such as pA2 or IC50 values, detailing its direct effects on isolated bladder detrusor muscle strips. This guide, therefore, focuses on providing a robust comparison of well-characterized alternatives to offer a valuable resource for researchers in the field.
Comparative Analysis of In Vitro Potency
The following tables summarize the in vitro potency of various antimuscarinic agents and a beta-3 adrenergic agonist on bladder detrusor muscle. The data is primarily derived from studies measuring the inhibition of carbachol-induced contractions in isolated bladder tissue strips. The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. A higher pA2 value indicates a greater affinity.
Table 1: In Vitro Antagonist Potency (pA2 values) on Detrusor Muscle
| Drug | Drug Class | Species | pA2 Value (mean ± SEM) | Reference |
| Atropine | Antimuscarinic | Human | 8.9 | [2] |
| Tolterodine | Antimuscarinic | Human | 8.9 | [2] |
| Vamicamide | Antimuscarinic | Human | 8.1 | [2] |
| Temiverine | Antimuscarinic | Human | 7.4 | [2] |
| Darifenacin | Antimuscarinic (M3 selective) | Human | Not directly reported as pA2, but shown to be a potent M3 antagonist | [3] |
| Solifenacin | Antimuscarinic (M3 selective) | Rat | 8.0 ± 0.1 | [4] |
| Oxybutynin | Antimuscarinic | Porcine | Not directly reported as pA2, but shown to inhibit carbachol-induced contractions | [5] |
| Trospium | Antimuscarinic | Porcine | Not directly reported as pA2, but shown to inhibit carbachol-induced contractions | [5] |
| Fesoterodine | Antimuscarinic | Porcine | Not directly reported as pA2, but shown to inhibit carbachol-induced contractions | [5] |
Table 2: Comparative Efficacy of Beta-3 Adrenergic Agonist
| Drug | Drug Class | Mechanism of Action | In Vitro Effect on Detrusor Muscle | Reference |
| Mirabegron | Beta-3 Adrenergic Agonist | Stimulates beta-3 adrenergic receptors, leading to detrusor muscle relaxation via the cAMP pathway.[6] | Induces relaxation of pre-contracted bladder strips.[6] | [6] |
Signaling Pathways in Detrusor Muscle Contraction and Relaxation
The contraction of the bladder detrusor muscle is primarily mediated by the parasympathetic nervous system through the release of acetylcholine (ACh), which stimulates muscarinic receptors, predominantly the M2 and M3 subtypes. The signaling cascades initiated by these receptors are crucial targets for pharmacological intervention.
Antimuscarinic drugs, including Diphemanil methylsulfate, competitively block the binding of ACh to M2 and M3 receptors, thereby inhibiting these contractile signaling pathways.
In contrast, beta-3 adrenergic agonists like mirabegron utilize a different pathway to induce detrusor relaxation.
Experimental Protocols
The following section details a standard in vitro experimental protocol for assessing the effect of pharmacological agents on isolated bladder detrusor muscle strips. This methodology is a composite based on several published studies.
Objective: To determine the in vitro potency of a test compound (e.g., Diphemanil methylsulfate or a comparator drug) in inhibiting agonist-induced contractions of isolated bladder detrusor muscle.
Materials:
-
Animal or human bladder tissue
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Carbachol (muscarinic agonist)
-
Test compounds (Diphemanil methylsulfate and comparators)
-
Isolated organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard laboratory equipment (dissection tools, pipettes, etc.)
Procedure:
-
Tissue Preparation:
-
Obtain fresh bladder tissue and place it in ice-cold Krebs-Henseleit solution.
-
Carefully dissect the bladder to isolate the detrusor muscle layer, removing the mucosa and serosa.
-
Cut the detrusor muscle into longitudinal strips (e.g., 2 mm wide and 10 mm long).
-
-
Organ Bath Setup:
-
Mount the muscle strips in isolated organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing with fresh Krebs-Henseleit solution.
-
-
Induction of Contraction:
-
After equilibration, induce a stable contraction by adding a submaximal concentration of carbachol (e.g., 1 µM) to the organ bath.
-
-
Application of Test Compounds:
-
Once a stable contractile response to carbachol is achieved, add the test compound (e.g., Diphemanil methylsulfate or a comparator) in a cumulative concentration-response manner.
-
Allow sufficient time for the effect of each concentration to stabilize before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension continuously.
-
Express the relaxation induced by the test compound as a percentage of the initial carbachol-induced contraction.
-
Plot the concentration-response curves and calculate the IC50 (concentration causing 50% inhibition) or pA2 values using appropriate pharmacological software (e.g., Schild plot analysis for competitive antagonists).
-
Conclusion
This guide provides a comparative overview of the in vitro effects of various pharmacological agents on bladder detrusor muscle, with a focus on antimuscarinic drugs. While specific in vitro data for Diphemanil methylsulfate on bladder detrusor muscle remains elusive in the current body of scientific literature, the provided data on established alternatives such as tolterodine, solifenacin, and the beta-3 agonist mirabegron offer valuable benchmarks for researchers. The detailed experimental protocol and signaling pathway diagrams serve as a practical resource for designing and interpreting in vitro studies aimed at identifying novel therapeutics for overactive bladder. Further research is warranted to fully characterize the in vitro pharmacological profile of Diphemanil methylsulfate on bladder detrusor muscle to enable a direct and comprehensive comparison with existing therapies.
References
- 1. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 2. Diphemanil methyl sulfate | C21H27NO4S | CID 6126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Signal transduction underlying carbachol-induced contraction of human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbachol-induced sensitivity changes in skeletal muscle and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action of Diphemanil Methylsulfate and Other Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the duration of action of Diphemanil methylsulfate and other prominent muscarinic antagonists. The information is intended to assist researchers and professionals in drug development in understanding the pharmacokinetic profiles of these compounds. The data presented is compiled from publicly available scientific literature.
Mechanism of Action: A Brief Overview
Muscarinic antagonists, including Diphemanil methylsulfate, exert their effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors.[1] Diphemanil methylsulfate is a quaternary ammonium anticholinergic agent that acts as an antagonist at muscarinic receptors, leading to a reduction in secretions (such as saliva and gastric acid) and relaxation of smooth muscle.[2] This mechanism underlies its therapeutic applications in conditions like peptic ulcers and hyperhidrosis.
Comparative Pharmacokinetics and Duration of Action
The duration of action of a muscarinic antagonist is a critical factor in determining its therapeutic utility and dosing frequency. The following table summarizes key pharmacokinetic parameters, including the half-life and duration of action, for Diphemanil methylsulfate and other selected muscarinic antagonists. It is important to note that direct comparative studies including Diphemanil methylsulfate are limited, and the data is compiled from separate studies.
| Drug | Half-Life (t½) | Onset of Action | Duration of Action | Receptor Selectivity | Administration Route |
| Diphemanil methylsulfate | ~8.4 - 8.6 hours[2][3][4] | Slow (Tmax ~2-4 hours)[2] | Allows for administration every 8 hours[3] | Primarily M3[2] | Oral |
| Atropine | 2-4 hours[5] | Rapid (IV) | ~30 minutes (IV)[5] | Non-selective | IV, IM, Ophthalmic |
| Glycopyrrolate | ~50 minutes (elimination)[5] | 1 minute (IV)[5], 20-40 minutes (IM)[6] | Vagal block: 2-3 hours; Antisialagogue: up to 7 hours (IV)[6][7] | Quaternary amine, poor CNS penetration | IV, IM, Oral, Inhalation |
| Ipratropium | - | 30 minutes (inhalation)[8] | 4 hours (inhalation)[8] | Non-selective | Inhalation |
| Tiotropium | - | 30 minutes (inhalation)[9] | ≥ 24 hours (inhalation)[9] | Kinetically selective for M1/M3[9] | Inhalation |
Experimental Protocols for Determining Duration of Action
The duration of action of muscarinic antagonists can be assessed through various in vitro and in vivo experimental models. A common approach involves measuring the antagonist's ability to inhibit the contractile response of smooth muscle tissue to a muscarinic agonist over time.
In Vitro Assessment in Isolated Trachea
Objective: To determine the duration of the inhibitory effect of a muscarinic antagonist on agonist-induced smooth muscle contraction.
Materials:
-
Isolated tracheal tissue from a suitable animal model (e.g., guinea pig).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test muscarinic antagonists (e.g., Diphemanil methylsulfate, atropine, etc.).
Procedure:
-
Tissue Preparation: The trachea is excised and cut into rings. The rings are suspended in the organ baths under a resting tension.
-
Equilibration: The tissues are allowed to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to the muscarinic agonist is generated to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: The tissues are incubated with a specific concentration of the muscarinic antagonist for a defined period.
-
Washout: The antagonist is washed out from the organ bath.
-
Time-Course of Recovery: At various time points after the washout, the contractile response to a fixed concentration of the agonist (typically the EC50) is measured.
-
Data Analysis: The recovery of the agonist-induced contraction over time is plotted. The time taken for the response to recover to 50% of the pre-antagonist level (t½ of recovery) is used as a measure of the duration of action.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro assessment of the duration of action of muscarinic antagonists.
Caption: General workflow for in vitro duration of action studies.
Signaling Pathway of Muscarinic Antagonism
Muscarinic antagonists function by blocking the signaling cascade initiated by acetylcholine binding to muscarinic receptors, particularly the M3 receptor on smooth muscle cells.
Caption: Muscarinic antagonist blocking the M3 receptor signaling pathway.
Conclusion
Diphemanil methylsulfate exhibits an intermediate duration of action compared to other muscarinic antagonists, with a half-life that supports dosing every 8 hours. This contrasts with the shorter-acting atropine and the long-acting tiotropium. The selection of a specific muscarinic antagonist for therapeutic or research purposes should consider its pharmacokinetic profile, including its onset and duration of action, to optimize its desired effects. Further direct comparative studies are warranted to provide a more definitive ranking of the duration of action of Diphemanil methylsulfate against other commonly used muscarinic antagonists.
References
- 1. Pharmacological assessment of the duration of action of glycopyrrolate vs tiotropium and ipratropium in guinea-pig and human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of diphemanil methylsulphate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics of diphemanil methylsulfate in infants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of diphemanil methylsulphate in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacodynamic steady state of tiotropium in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiotropium bromide: a new long-acting bronchodilator for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Diphemanil Methyl Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Diphemanil methyl sulfate, an anticholinergic agent, requires careful handling and disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department. The following are general safety and handling guidelines for this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.[1]
-
Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not allow the chemical to enter drains or waterways.
Hazard Assessment and Waste Classification
Proper disposal hinges on the correct classification of the waste. While this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), a formal waste characterization should be conducted by your institution's EHS department. This determination will be based on its characteristics, such as toxicity. Some anticholinergic compounds and quaternary ammonium compounds can exhibit aquatic toxicity.[2][3]
Quantitative Data on this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₇NO₄S |
| Molecular Weight | 405.51 g/mol |
| CAS Number | 62-97-5 |
| Appearance | White to almost white powder or crystal |
| Purity | >98.0% (HPLC) |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "Hazardous Waste: this compound."
- Include the full chemical name and any known hazard warnings (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").[1]
- Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
2. Waste Accumulation:
- Collect all waste, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials, in the designated, sealed container.
- Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
3. Arrange for Professional Disposal:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Provide them with a complete inventory of the waste container's contents.
- Disposal should be conducted by a licensed and approved hazardous waste disposal company.[1] The most common and recommended method for the destruction of pharmaceutical waste is incineration at a permitted facility.[2][4]
4. Documentation:
- Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal request.
- Retain all documentation provided by the EHS department and the disposal vendor for regulatory compliance.
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocols involving this compound should include a section on waste management, referencing these disposal procedures.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the logical workflow.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diphemanil Methyl Sulfate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Diphemanil methyl sulfate. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound is a quaternary ammonium anticholinergic agent. While a valuable tool in research, it is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] The following guidelines are designed to mitigate these risks and provide clear, actionable steps for routine handling and emergency situations.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of this compound. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile or Neoprene gloves are recommended for handling this compound. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Thickness: A minimum thickness of 4 mil is advised for incidental contact. For prolonged handling, a heavier gauge glove (e.g., 8 mil) or double gloving is recommended. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Safety glasses with side shields are the minimum requirement. In situations with a risk of splashing, chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high potential for aerosolization. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended. |
| Respiratory Protection | Not generally required | Respiratory protection is not typically necessary when handling small quantities in a well-ventilated area. However, if there is a potential for aerosol generation or if handling large quantities, a risk assessment should be performed to determine if a respirator (e.g., N95 or higher) is required. |
Operational Plan: Safe Handling Procedures
General Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when the material may become airborne.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Weighing and Transfer:
-
Designate a specific area for weighing and transferring this compound.
-
Use a balance with a draft shield to minimize the dispersal of the powder.
-
Employ spatulas and other tools that can be easily decontaminated.
-
Close the container tightly immediately after use.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Collection and Storage | Disposal Method |
| Solid Waste | Collect in a designated, clearly labeled, and sealed container. The container should be robust and leak-proof. | Dispose of through a licensed hazardous waste disposal company. Do not mix with general laboratory trash. |
| Contaminated PPE | Gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste. | Follow the same procedure as for solid waste. |
| Empty Containers | Triple rinse the container with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so). The rinsate must be collected as hazardous liquid waste. | After triple rinsing, the container may be disposed of as non-hazardous waste, depending on institutional policies. Consult your institution's Environmental Health and Safety (EHS) department. |
Emergency Protocol: Spill Response
In the event of a spill, remain calm and follow the established procedure.
Caption: Workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup Procedure for Solid this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Situation: Determine the extent of the spill. For a minor spill (a small amount that can be safely handled by trained personnel), proceed with cleanup. For a major spill, evacuate the laboratory, close the doors, and contact your institution's EHS department immediately.
-
Don PPE: Before beginning cleanup, put on the appropriate PPE as outlined in the table above, including double gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat or disposable gown.
-
Contain the Spill: Gently cover the spill with absorbent pads or other suitable inert material to prevent the powder from becoming airborne.[1]
-
Collect the Material: Carefully scoop or sweep the spilled material and absorbent into a designated hazardous waste container.[1] Use tools that will not generate dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels. Be careful not to create aerosols. Place all cleaning materials into the hazardous waste container.
-
Final Cleaning: Clean the affected area again with soap and water. The cleaning solution should also be collected as hazardous waste.
-
Package and Label Waste: Securely seal the hazardous waste container and label it clearly with "Hazardous Waste," the name of the chemical, and the date.
-
Report the Incident: Report the spill to your supervisor and follow your institution's incident reporting procedures.
-
Restock: Replenish the spill kit with any items used.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
